Cinnarizine-cinnamyl-d8
Description
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Structure
3D Structure
Properties
Molecular Formula |
C35H36N2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine |
InChI |
InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+/i26D2,27D2,28D2,29D2 |
InChI Key |
FFKBIJDNNHKVGD-YZWZOBMXSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Cinnarizine-cinnamyl-d8 chemical structure and properties
This guide provides an in-depth technical analysis of Cinnarizine-cinnamyl-d8 , a specialized stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of Cinnarizine.
Structure, Properties, and Bioanalytical Applications
Executive Summary
Cinnarizine-cinnamyl-d8 is a deuterated isotopolog of the antihistamine and calcium channel blocker Cinnarizine.[1] Unlike the more common piperazine-labeled standards (Cinnarizine-d8, CAS 1185242-27-6), the cinnamyl-d8 variant features deuterium incorporation specifically within the cinnamyl moiety (the phenyl ring and the propenyl chain).
This structural distinction is critical for researchers studying metabolic pathways, as the cinnamyl group is a primary site for oxidative metabolism (N-dealkylation and hydroxylation). Using a cinnamyl-labeled standard allows for precise tracking of this specific moiety during mass spectrometry and provides an alternative fragmentation pattern for interference-free quantification.
Chemical Identity & Structure
Nomenclature and Identifiers
-
Chemical Name: 1-(Diphenylmethyl)-4-[(E)-3-(phenyl-d5)-2-propenyl-1,1,2,3-d3]piperazine
-
CAS Number: 1331643-36-7 (Note: Often associated with specific custom synthesis or impurity standards; verify with supplier as generic "d8" often refers to the piperazine label).
-
Molecular Formula:
[6] -
Molecular Weight: 376.56 g/mol (Unlabeled: 368.51 g/mol )
-
Mass Shift: +8.05 Da
Structural Visualization
The following diagram contrasts the standard Cinnarizine structure with the Cinnamyl-d8 variant.
Caption: Structural decomposition showing the specific deuteration site of the Cinnamyl-d8 variant compared to the native drug.
Physicochemical Properties[7][8]
The deuteration of the cinnamyl chain imparts subtle but measurable changes to the physicochemical profile, primarily exploited in chromatographic separation.
| Property | Cinnarizine (d0) | Cinnarizine-Cinnamyl-d8 | Impact on Analysis |
| Exact Mass | 368.2252 | 376.2754 | Mass Resolution: Requires MS/MS for differentiation. |
| pKa (Basic) | ~7.47 (Piperazine N) | ~7.47 | Ionization: Both ionize efficiently in ESI(+) mode. |
| LogP | 5.8 (High Lipophilicity) | ~5.75 | Elution: Deuterated analogs often elute slightly earlier on C18 columns due to reduced hydrophobic interaction strength of C-D bonds. |
| Solubility | ~2 mg/mL (DMSO) | ~2 mg/mL (DMSO) | Sample Prep: Identical solvent systems (MeOH/DMSO) apply. |
Isotopic Stability & Exchange
The deuterium atoms in Cinnarizine-cinnamyl-d8 are located on the aromatic ring (phenyl-d5) and the allyl chain (propenyl-d3). These are non-exchangeable positions under standard physiological and analytical conditions (pH 2–10). Unlike deuterium on hydroxyl or amine groups (which exchange with solvent protons), these C-D bonds are stable, ensuring the mass shift remains constant during extraction and chromatography.
Synthesis & Production Logic
Understanding the synthesis validates the isotopic purity. The production typically follows a convergent route:
-
Precursor Preparation: Synthesis of d8-Cinnamyl Bromide .
-
Start with Perdeuterobenzaldehyde (d6) + Acetaldehyde-d4 (aldol condensation)
d8-Cinnamaldehyde. -
Reduction to d8-Cinnamyl alcohol.
-
Bromination to d8-Cinnamyl bromide.
-
-
Coupling: N-alkylation of 1-(Diphenylmethyl)piperazine (commercially available) with d8-Cinnamyl bromide under basic conditions (
, Acetone/ACN). -
Purification: Recrystallization or HPLC to remove unreacted piperazine and potential bis-alkylated impurities.
Bioanalytical Application: LC-MS/MS Protocol
The primary use of Cinnarizine-cinnamyl-d8 is as an Internal Standard (IS) for quantifying Cinnarizine in human plasma. The following protocol is designed for high-throughput bioanalysis (DMPK studies).
Mass Spectrometry Transitions (MRM)
The choice of transition is critical. Cinnarizine fragments predominantly to the Benzhydryl cation (m/z 167) .
-
Analyte (Cinnarizine):
-
Precursor: 369.2
-
Product: 167.1 (Benzhydryl cation)
-
-
IS (Cinnarizine-Cinnamyl-d8):
-
Precursor: 377.3
-
Product: 167.1 (Benzhydryl cation)
-
Note: Even though the product ion (167) is the same for both, the precursor masses differ by 8 Da , allowing resolution in Q1.
-
Alternative Product: If specificity issues arise at 167, the d8-Cinnamyl cation (m/z 125) can be monitored for the IS, whereas the d0-Cinnamyl cation (m/z 117) is monitored for the analyte.
-
Experimental Workflow (Graphviz)
Caption: Step-by-step bioanalytical workflow for Cinnarizine quantification using Cinnamyl-d8 IS.
Detailed Protocol Steps
-
Stock Preparation:
-
Dissolve 1 mg Cinnarizine-cinnamyl-d8 in 1 mL DMSO (Stock A: 1 mg/mL).
-
Dilute Stock A with 50:50 Methanol:Water to working concentration (e.g., 500 ng/mL).
-
Storage: Store at -20°C. Stable for >6 months.
-
-
Extraction (Protein Precipitation):
-
Aliquot 50 µL human plasma into a 1.5 mL tube.
-
Add 10 µL of IS working solution. Vortex 10s.
-
Add 200 µL Acetonitrile (precipitating agent). Vortex 1 min.
-
Centrifuge at 10,000 rpm for 5 min at 4°C.
-
Transfer 100 µL supernatant to an autosampler vial.
-
-
LC Conditions:
-
Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 0-0.5 min (30% B)
0.5-2.0 min (Linear to 90% B) 2.0-3.0 min (Hold 90% B).
-
-
MS Parameters (Sciex API 4000/5500 equivalent):
-
Ion Source: Turbo Spray (ESI), Positive Mode.[8]
-
Source Temp: 500°C.
-
IS Voltage: 5500 V.
-
Declustering Potential (DP): 80 V.
-
Collision Energy (CE): 35 eV (Optimized for 167 fragment).
-
Scientific Integrity: Troubleshooting & Validation
Cross-Talk & Interference
Because Cinnarizine (d0) and Cinnamyl-d8 produce the same product ion (167) , chromatographic separation is not strictly required if the Q1 isolation width is narrow (unit resolution). However, isotopic contribution can occur:
-
d0
d8 contribution: Negligible (M+8 is naturally rare). -
d8
d0 contribution: Possible if the d8 standard contains d0 impurity. Action: Verify IS purity. The "d0 contribution" in the IS channel must be < 5% of the LLOQ response of the analyte.
Metabolic Stability Considerations
If using Cinnamyl-d8 for in vivo metabolic studies (not just as a quantitation standard):
-
Be aware that CYP2D6 metabolizes the cinnamyl ring (hydroxylation).[9]
-
Deuterium Isotope Effect: The d8-label on the cinnamyl ring may slow down hydroxylation (Kinetic Isotope Effect, KIE). This makes Cinnamyl-d8 structurally more stable against metabolism than the native drug, potentially leading to higher plasma concentrations if administered as a drug. For use as an ex vivo IS, this is irrelevant.
References
-
Puram, S. et al. (2017). "Bioanalytical Method Development and Validation for the Determination of Cinnarizine in Human Plasma by LC-MS/MS." International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269.[10] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Cinnarizine Mass Spectrum (CID). Available at: [Link]
-
PubChem. Cinnarizine Compound Summary (CID 1547484). National Library of Medicine. Available at: [Link]
Sources
- 1. 【Cinnarizine D8】Cinnarizine D8 CAS号:1185242-27-6【结构式 性质 活性】-化源网 [chemsrc.com]
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- 5. Cinnarizine-cinnamyl-d8 - CAS:1331643-36-7 - KKL Med Inc. [m.kklmed.com]
- 6. Cinnarizine-d8 | CAS 1185242-27-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
An In-Depth Technical Guide to Cinnarizine-d8 (CAS 1185242-27-6) Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quintessential Role of a Deuterated Internal Standard
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies, precision and accuracy are paramount. Cinnarizine-d8 is the deuterium-labeled analogue of Cinnarizine, an antihistamine and calcium channel blocker used to treat vertigo, motion sickness, and various vascular disorders.[1][2][3] Its primary and most critical application is as an internal standard (IS) for analytical methods, predominantly those employing liquid chromatography-mass spectrometry (LC-MS).[4][5]
The principle of using a stable isotope-labeled (SIL) internal standard, such as Cinnarizine-d8, is rooted in the concept of isotope dilution mass spectrometry (IDMS).[6][7] A known quantity of the SIL-IS is added to a sample at the earliest stage of analysis. Because the SIL-IS is chemically identical to the analyte (Cinnarizine), it experiences the same physical and chemical variations throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[8][9] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and reproducible quantification.[9][10] This self-validating system is the gold standard for mitigating matrix effects, ion suppression/enhancement, and other sources of analytical variability.[9][11]
Physicochemical Properties and Handling
Cinnarizine-d8 is structurally identical to Cinnarizine, with the exception of eight hydrogen atoms on the piperazine ring being replaced by deuterium.[12] This substitution results in a molecular weight increase of approximately 8 Daltons, which is a sufficient mass shift to allow for clear differentiation from the unlabeled analyte by a mass spectrometer without significantly altering its chemical behavior.
Table 1: Physicochemical Properties of Cinnarizine-d8 and Cinnarizine
| Property | Cinnarizine-d8 | Cinnarizine |
| CAS Number | 1185242-27-6[4] | 298-57-7[3] |
| Molecular Formula | C₂₆H₂₀D₈N₂[13] | C₂₆H₂₈N₂[3] |
| Molecular Weight | 376.56 g/mol [13] | 368.52 g/mol [14] |
| Appearance | White to light yellow solid/powder[4][15] | Crystalline solid[16] |
| Solubility | Soluble in Methanol[15] | Soluble in Ethanol, DMSO, DMF[16] |
| Storage (Stock Solution) | -20°C for short-term (1 month), -80°C for long-term (6 months)[4] | N/A |
| Storage (Solid) | Store at -20°C[15] | Store at room temperature (22°C)[16] |
Expert Insight: The rationale for replacing hydrogens on the piperazine ring is strategic. These positions are not typically involved in metabolic transformations and are not readily exchangeable with protons from the solvent, ensuring the isotopic label's stability throughout the analytical process.[10] When preparing stock solutions, it is crucial to use high-purity solvents and store them under the recommended conditions to maintain the integrity of the standard.[4]
Analytical Application: Bioanalytical Methodologies
The primary use of Cinnarizine-d8 is in the quantitative analysis of Cinnarizine in biological matrices such as plasma, serum, or urine. The method of choice is typically Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Workflow for Quantitative Analysis
The following diagram illustrates a typical bioanalytical workflow utilizing Cinnarizine-d8 as an internal standard.
Caption: Bioanalytical workflow for Cinnarizine quantification.
Step-by-Step Experimental Protocol (Example)
This protocol is a representative example and must be validated according to regulatory guidelines such as those from the FDA or EMA.[17][18]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Cinnarizine and Cinnarizine-d8 (e.g., 1 mg/mL in methanol).
-
From the Cinnarizine stock, prepare a series of working standard solutions to spike into a blank biological matrix (e.g., drug-free plasma) to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Cinnarizine-d8 internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of cold acetonitrile. This denatures and precipitates the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
3. UHPLC-MS/MS Conditions:
-
Causality: Chromatographic separation is essential to separate the analyte from other matrix components, preventing ion suppression. A C18 column is chosen for its excellent retention of hydrophobic compounds like Cinnarizine.
-
UHPLC Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Cinnarizine: Q1: 369.2 -> Q3: 167.1 (example transition)
-
Cinnarizine-d8: Q1: 377.3 -> Q3: 167.1 (example transition)
-
-
Trustworthiness: The MRM transitions are highly specific. The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable, characteristic fragment. Monitoring these specific transitions ensures that only the compound of interest is detected, enhancing the trustworthiness of the results.
Role in Pharmacokinetic & Bioequivalence Studies
Cinnarizine is absorbed from the GI tract, with peak plasma concentrations occurring 1 to 4 hours after administration.[19][20][21] It is highly protein-bound (91%) and extensively metabolized, primarily by the CYP2D6 enzyme.[19][21] The elimination half-life can range from 4 to 24 hours.[19][21]
Given this pharmacokinetic profile, robust bioanalytical methods are essential for accurately determining parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). These parameters are the cornerstone of BE studies, which compare the bioavailability of a generic drug product to that of the brand-name drug.
The use of Cinnarizine-d8 is critical in these studies for several reasons:
-
Accuracy: It corrects for variability in sample recovery and matrix effects, ensuring the measured concentration truly reflects the amount in the subject's body.
-
Precision: It minimizes the variability between samples, leading to a more precise determination of pharmacokinetic parameters.
-
Regulatory Compliance: Regulatory bodies like the FDA recommend or require the use of stable isotope-labeled internal standards for definitive quantitative bioanalytical methods submitted in drug applications.[22][23]
Logical Framework for Bioanalytical Support in Clinical Trials
Caption: The central role of Cinnarizine-d8 in clinical studies.
Conclusion
Cinnarizine-d8 (CAS 1185242-27-6) is not merely a deuterated version of its parent drug; it is an indispensable tool that embodies the principles of analytical rigor. Its application as an internal standard via isotope dilution mass spectrometry provides a self-validating system that ensures the highest levels of accuracy, precision, and trustworthiness in the quantification of Cinnarizine. For researchers and drug development professionals, the correct use of this reference standard is fundamental to generating reliable pharmacokinetic data that can withstand the scrutiny of regulatory review and pave the way for successful drug development and approval.
References
-
Cinnarizine 15mg Tablets - Patients . Teva UK Limited. (2021-10-18). [Link]
-
Cinnarizine: Uses, Dosage, Side Effects and More . MIMS Philippines. [Link]
-
Cinnarizine . DrugBank. [Link]
-
About cinnarizine . NHS. [Link]
-
Cinnarizine | C26H28N2 | CID 1547484 . PubChem - NIH. [Link]
-
Cinnarizine . Wikipedia. [Link]
-
Cinnarizine: A Contemporary Review . PMC - NIH. (2017-04-25). [Link]
-
Cinnarizine-d8 Glucuronide . Pharmaffiliates. [Link]
- Preparation technology of cinnarizine.
-
Pharmacology of Cinnarizine (Vertiron) . YouTube. (2025-03-24). [Link]
-
Cinnarizine-d8 | C26H28N2 | CID 45038684 . PubChem - NIH. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. (2025-10-30). [Link]
-
Guideline on Isotope Dilution Mass Spectrometry . OSTI.GOV. (2017-05-22). [Link]
-
(Z)-Cinnarizine-d8 | C26H28N2 | CID 71434178 . PubChem - NIH. [Link]
-
Isotope dilution . Wikipedia. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites . PubMed. (2020-07-15). [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification . ResearchGate. (2025-08-07). [Link]
-
From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes . PMC - NIH. (2025-10-16). [Link]
-
Isotope Dilution Mass Spectrometry . The Royal Society of Chemistry. (2013-04-24). [Link]
-
Designing Stable Isotope Labeled Internal Standards . Acanthus Research. (2022-01-11). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . FDA. [Link]
-
Isotope Dilution Mass Spectrometry . PTB.de. [Link]
-
Bioanalytical Method Validation . FDA. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. (2020-07-06). [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available . FDA. (2018-05-25). [Link]
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Difference between Cinnarizine and Cinnarizine-d8
The following technical guide details the structural, physicochemical, and functional distinctions between Cinnarizine and its deuterated analog, Cinnarizine-d8. It is designed for researchers in bioanalysis, pharmacokinetics, and medicinal chemistry.
Comparative Analysis for Bioanalytical & Pharmacokinetic Applications
Executive Summary
Cinnarizine is a first-generation antihistamine and calcium channel blocker primarily used to treat vestibular disorders (e.g., vertigo, Ménière's disease) and motion sickness.[1] Cinnarizine-d8 is its stable isotope-labeled analog, where eight hydrogen atoms—typically on the piperazine ring—are replaced by deuterium (
While Cinnarizine is the therapeutic agent , Cinnarizine-d8 is the analytical gold standard (Internal Standard) used to quantify the drug in biological matrices. The core difference lies in their mass-to-charge ratio (
Physicochemical Divergence
The substitution of Hydrogen (
Structural & Mass Specifications
| Feature | Cinnarizine (Analyte) | Cinnarizine-d8 (Internal Standard) |
| CAS Number | 298-57-7 | 1185242-27-6 |
| Molecular Formula | ||
| Molecular Weight | 368.51 g/mol | ~376.56 g/mol (+8 Da) |
| Isotopic Labeling | Natural Abundance | Piperazine ring- |
| Precursor Ion ( | ||
| Dominant Fragment |
The Deuterium Isotope Effect in Chromatography
Although Cinnarizine and Cinnarizine-d8 are chemically similar, they are not chromatographically identical. The C-D bond is shorter and less polarizable than the C-H bond, leading to a slightly lower lipophilicity for the deuterated compound.
-
Result: Cinnarizine-d8 often elutes slightly earlier than Cinnarizine in Reverse-Phase Liquid Chromatography (RPLC).
-
Impact: In high-throughput gradients, this separation is negligible. However, in high-resolution runs, a shift of 0.05–0.1 minutes may occur. This separation is advantageous as it prevents "cross-talk" (ion suppression) from the high-concentration analyte affecting the IS, provided the mass spectrometer's switching speed is sufficient.
Core Application: LC-MS/MS Bioanalysis
The primary utility of Cinnarizine-d8 is to correct for variability in bioanalytical methods. Because it shares the same core structure and pKa as the analyte, it tracks Cinnarizine through extraction and ionization steps.
The "Self-Validating" Protocol
To ensure data integrity (Trustworthiness), the internal standard must be introduced at the earliest possible step.
Protocol: Plasma Quantification Workflow
-
Thawing: Thaw plasma samples (stored at -80°C) at room temperature. Vortex for 30s.
-
IS Spiking (Critical Step):
-
Add 50 µL of Cinnarizine-d8 Working Solution (e.g., 500 ng/mL in MeOH) to 200 µL of plasma.
-
Why: This locks the Analyte:IS ratio before any matrix loss occurs.
-
-
Protein Precipitation:
-
Add 600 µL of cold Acetonitrile (ACN). Vortex vigorously for 2 min.
-
Centrifuge at 10,000 rpm for 10 min at 4°C.
-
-
Supernatant Transfer: Transfer clear supernatant to LC vials.
-
LC-MS/MS Analysis:
-
Column: C18 (e.g., 50mm x 2.1mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).
-
Detection: MRM Mode (Positive ESI).
-
Visualization: Bioanalytical Logic
The following diagram illustrates how Cinnarizine-d8 corrects for errors (matrix effects, volume errors) throughout the workflow.
Figure 1: The role of Cinnarizine-d8 in normalizing experimental variability. The IS experiences the same extraction losses and ionization suppression as the analyte, cancelling out systematic errors.
Metabolic Stability & The Kinetic Isotope Effect (KIE)
While Cinnarizine-d8 is an analytical tool, researchers studying metabolism must understand Metabolic Switching .
CYP450 Interaction
Cinnarizine is extensively metabolized by CYP2D6 (hydroxylation of the phenyl rings) and N-dealkylation .[2][3]
-
Cinnarizine (H): Rapidly metabolized.[4]
-
Cinnarizine-d8 (D): If the deuterium is located on the piperazine ring, the primary metabolic sites (aromatic hydroxylation) remain effectively unchanged. However, if N-dealkylation occurs at the piperazine nitrogen, the C-D bond (which is stronger than C-H) may slow down the reaction rate (
).
Implications for Research
-
As an Internal Standard: The KIE is generally irrelevant for quantification because the IS is added ex vivo (after the biological process has stopped).
-
As a Tracer (In Vivo): If Cinnarizine-d8 is dosed to a subject (e.g., in a DDI study), its half-life might be slightly longer than the parent drug due to metabolic resistance at the deuterated sites. This is why d8 is rarely used as a clinical tracer unless specifically studying isotope effects.
Figure 2: Metabolic divergence. While Cinnarizine undergoes CYP-mediated clearance, Cinnarizine-d8 is typically introduced post-collection, bypassing biological metabolism.
Synthesis and Purity Requirements
For valid bioanalytical assays, Cinnarizine-d8 must meet strict purity criteria.
-
Isotopic Enrichment: Must be >98% isotopic purity. If the d8 standard contains significant d0 (unlabeled Cinnarizine), it will contribute to the analyte signal, causing false positives or overestimation of drug concentration.
-
Chemical Purity: >98%.[5][6] Impurities in the standard can suppress ionization of the analyte.
-
Storage: Store at -20°C or -80°C. Deuterium exchange is rare for C-D bonds on the piperazine ring, but stability in solution should be verified every 6 months [1].
References
-
MedChemExpress. (2024). Cinnarizine-d8 Product Information and Stability. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1547484, Cinnarizine. Retrieved from
-
Russak, E. M., et al. (2019).[7] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from
-
BenchChem. (2024). Validation of Cinnarizine-d8 Stability: A Comparative Guide. Retrieved from
Sources
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- 3. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Isotopic Integrity of Cinnarizine-d8
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Chemical Purity—The Critical Role of Isotopic Integrity
In modern bioanalytical science, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled (SIL) internal standards is not merely a recommendation but the cornerstone of robust and reliable quantification.[1][2] Cinnarizine-d8, the deuterated analogue of the antihistamine and calcium channel blocker Cinnarizine, serves as an exemplary internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[3][4] Its value is predicated on the assumption that it behaves virtually identically to the non-labeled analyte during sample extraction, chromatographic separation, and ionization.[1][5]
However, its efficacy is entirely dependent on its isotopic integrity . This guide moves beyond the simple metric of chemical purity to provide an in-depth exploration of the two pillars of isotopic integrity: isotopic enrichment and isotopic purity (often reported as species abundance). Understanding and verifying these parameters is paramount, as substandard isotopic quality can introduce significant analytical bias, jeopardizing the validity of study data. This document provides the foundational knowledge and practical methodologies to ensure the Cinnarizine-d8 you deploy in your assays is fit for purpose.
Foundational Concepts: Differentiating Enrichment from Purity
While often used interchangeably in casual discourse, isotopic enrichment and purity are distinct and critical concepts.[6]
-
Isotopic Enrichment: This refers to the probability of finding a deuterium atom at a specific labeled position within the molecule.[6] For Cinnarizine-d8, where eight hydrogen atoms are substituted, an isotopic enrichment of 99.5% means that at each of these eight positions, there is a 99.5% chance of it being a deuterium atom and a 0.5% chance of it being a protium (¹H) atom.[6]
-
Isotopic Purity (Species Abundance): This describes the percentage of molecules in the entire population that have the exact desired isotopic composition.[6][7][8] Due to the probabilistic nature of chemical synthesis, a 99.5% enrichment does not yield a 99.5% purity of C₈H₂₀D₈N₂ molecules. Instead, a binomial distribution of isotopologues (e.g., d7, d6, d5 species) will exist.[7][8] For a high-quality Cinnarizine-d8 standard, the d8 species should be overwhelmingly abundant, typically greater than 98%.[5]
Understanding this distinction is the first step in developing a self-validating analytical system. The goal is to quantify the abundance of the primary d8 isotopologue relative to all others.
Analytical Verification: Methodologies and Field-Proven Insights
The gold standard for determining isotopic purity and enrichment involves a synergistic approach using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
High-Resolution Mass Spectrometry (HRMS): The Quantitative Powerhouse
HRMS is the definitive technique for quantifying the distribution of isotopologues.[10][11][12][13] The principle is straightforward: the mass difference between Cinnarizine-d8 and its less-deuterated counterparts (d7, d6, etc.) allows the mass spectrometer to resolve and individually measure the ion intensity of each species.
Why HRMS? The causality behind choosing HRMS, particularly Time-of-Flight (TOF) or Orbitrap instruments, lies in its ability to provide high mass accuracy and resolution.[10] This allows for the clear separation of isotopologue peaks from potential isobaric interferences and from each other, which is critical for accurate integration and quantification.[10]
Experimental Protocol: Isotopic Purity of Cinnarizine-d8 by LC-HRMS
-
Standard Preparation: Accurately prepare a solution of Cinnarizine-d8 in a suitable organic solvent (e.g., 1 µg/mL in acetonitrile).[14] Prepare a parallel solution of non-labeled Cinnarizine as a reference.
-
Chromatographic Conditions:
-
System: UPLC or HPLC system coupled to an HRMS detector.
-
Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically sufficient.[15][16]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) provides excellent peak shape and ionization efficiency.[15][16]
-
Flow Rate: 0.4 mL/min.
-
Rationale: The formic acid protonates the nitrogen atoms in the piperazine ring, leading to strong signal intensity in positive ion mode ESI. The gradient ensures the compound elutes as a sharp peak, maximizing sensitivity.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan mode over a mass range that includes the entire isotopic cluster of Cinnarizine (e.g., m/z 365-385).
-
Resolution: Set to the highest practical value (e.g., > 30,000 FWHM) to ensure baseline separation of isotopologue signals.
-
-
Data Analysis:
-
Acquire data for both the labeled (Cinnarizine-d8) and unlabeled (Cinnarizine) standards.
-
For the Cinnarizine-d8 sample, extract the ion chromatograms (EICs) for each isotopologue (d0 through d8).
-
Integrate the peak area for each EIC.[9]
-
Calculate the isotopic purity of the d8 species using the formula:
-
% Isotopic Purity (d8) = (Area_d8 / (Area_d0 + Area_d1 + ... + Area_d8)) * 100
-
-
Self-Validation: The analysis of the unlabeled Cinnarizine standard is crucial. It allows you to determine the natural isotopic contribution (from ¹³C) at the M+1, M+2, etc. masses. This baseline must be subtracted from the labeled sample's data for a truly accurate purity calculation.[12][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
While MS excels at quantification, NMR provides orthogonal confirmation of the deuterium labeling pattern and can be used to estimate enrichment.[9]
-
¹H NMR (Proton NMR): This is the most direct way to assess isotopic enrichment. In a ¹H NMR spectrum of Cinnarizine-d8, the signals corresponding to the deuterated positions should be absent or significantly diminished. By integrating the residual proton signals at the labeled sites against a signal from an unlabeled position on the molecule (or a quantitative internal standard), one can calculate the percentage of non-deuteration, and thus the isotopic enrichment.[18]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It confirms that deuterium is present at the expected chemical shifts. While less quantitative than ¹H NMR for high enrichment levels, it provides definitive proof of labeling.[19]
Why use NMR? The causality is structural verification. MS can tell you the mass, but it cannot easily confirm where the deuterium labels are on the molecule. A synthesis could fail and place the deuterium on the wrong carbon. ¹H NMR confirms the absence of protons at the correct positions, validating the structural integrity of the standard.[9]
Data Presentation & Interpretation
A Certificate of Analysis (CoA) for Cinnarizine-d8 should provide clear data on its identity and purity. Below is a table summarizing typical specifications that a researcher should expect.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Chemical Formula | C₂₆H₂₀D₈N₂ | - | Identity |
| Molecular Weight | 376.56 g/mol | Mass Spectrometry | Identity[4] |
| Chemical Purity | ≥98% | HPLC-UV, LC-MS | Ensures absence of other chemical compounds |
| Isotopic Purity (d8) | ≥98% | LC-HRMS | Quantifies the abundance of the target d8 isotopologue[5] |
| Isotopic Enrichment | ≥99 atom % D | ¹H NMR, LC-HRMS | Confirms high level of deuterium incorporation at labeled sites |
Practical Implications and Trustworthiness
-
Crosstalk: An internal standard with low isotopic purity (e.g., a significant percentage of d7 or d6 species) can lead to "crosstalk". This is where the signal from the internal standard's isotopologues contributes to the analyte's signal (or vice versa), leading to inaccurate quantification.[1] A high isotopic purity of >98% minimizes this risk.[5]
-
Method Robustness: Using a well-characterized, high-purity internal standard is a cornerstone of robust bioanalytical method development.[20] It ensures that the standard can reliably compensate for variations in sample processing and instrument performance from day to day and lab to lab.[5][21]
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA expect the use of high-quality, stable isotope-labeled internal standards for regulated bioanalysis.[1][2] Demonstrating due diligence by verifying the isotopic integrity of your Cinnarizine-d8 is essential for data acceptance.
By implementing the multi-faceted analytical approach described, researchers can build a self-validating system for their bioanalytical assays, ensuring that the Cinnarizine-d8 internal standard is a pillar of strength, not a source of error, in their drug development programs.
References
- Benchchem. Validation of Cinnarizine-d8 Stability: A Comparative Guide for Researchers.
- MedchemExpress. Cinnarizine-d8 | Antihistamine.
- PubMed. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine.
- PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
- MedCrave online. LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont.
- Cayman Chemical. Cinnarizine - PRODUCT INFORMATION.
- PubMed. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products.
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
- Cambridge Isotope Laboratories, Inc. Enrichment.
- Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- Almac. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
- ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS.
- Chemistry LibreTexts. 14.
- Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
- Google Patents. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
- Pharmaffiliates. Chemical Name : Cinnarizine-d8 Glucuronide.
- ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS.
- PubMed. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.
- Weizmann Institute of Science. Hydrogen (Proton, Deuterium and Tritium) NMR.
- PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Cambridge Isotope Laboratories, Inc. Isotopic Enrichment and Species Abundance.
- University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water.
- MedchemExpress. Cinnarizine-d8 dihydrochloride | Stable Isotope.
- Benchchem. Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation.
- CIL. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- Pharmaffiliates. Cinnarizine-impurities.
- KCAS Bio. The Value of Deuterated Internal Standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
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- 5. resolvemass.ca [resolvemass.ca]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
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- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. almacgroup.com [almacgroup.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 19. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 20. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Protocol: High-Sensitivity PK Analysis of Cinnarizine in Plasma using Cinnarizine-d8 SID-LC-MS/MS
Abstract
This Application Note details a validated bioanalytical protocol for the quantification of Cinnarizine in human plasma to support pharmacokinetic (PK) studies. Utilizing Cinnarizine-d8 as a stable isotope-labeled internal standard (SIL-IS), this method employs Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol addresses critical challenges such as matrix effects, carrier effects, and the deuterium isotope effect on retention time, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.
Introduction & Strategic Rationale
The Role of Cinnarizine-d8
In quantitative LC-MS/MS, the "Carrier Effect" and "Matrix Effect" are the primary sources of analytical error. Cinnarizine, a lipophilic weak base (LogP ~5.8), is prone to phospholipid suppression in electrospray ionization (ESI).
Why Cinnarizine-d8?
-
Matrix Compensation: Cinnarizine-d8 shares nearly identical physicochemical properties with the analyte. It co-elutes (or elutes in close proximity) with Cinnarizine, experiencing the exact same ionization suppression or enhancement from the plasma matrix at that specific retention time.
-
Recovery Normalization: Any loss of analyte during the protein precipitation or extraction steps is mirrored by the internal standard, allowing for automatic correction of extraction efficiency.
The Deuterium Isotope Effect
While SIL-IS are ideal, deuterated compounds often exhibit a slight retention time shift (typically eluting earlier) compared to their native counterparts on Reverse Phase (C18) columns. This is due to the lower polarizability of C-D bonds compared to C-H bonds, making the molecule slightly less lipophilic.
-
Operational Note: This protocol uses a high-efficiency C18 column and optimized gradient to ensure the shift is minimal (<0.1 min) and both peaks remain within the same ionization window.
Chemical & Physical Properties
| Property | Cinnarizine (Native) | Cinnarizine-d8 (IS) |
| CAS Number | 298-57-7 | N/A (Labeled Analog) |
| Molecular Formula | C26H28N2 | C26H20D8N2 |
| Molecular Weight | 368.51 g/mol | 376.56 g/mol |
| Monoisotopic Mass | 368.23 | 376.28 |
| LogP | ~5.8 (Lipophilic) | ~5.7 (Slightly reduced) |
| pKa | ~7.5 (Basic) | ~7.5 |
| Storage | +4°C (Solid) | -20°C (Solution) |
Experimental Workflow
The following diagram outlines the critical path from sample collection to data validation, highlighting the specific insertion point of the Internal Standard.
Figure 1: Step-by-step bioanalytical workflow emphasizing the early introduction of Cinnarizine-d8 to correct for all subsequent processing variability.
Method Development Guide
Mass Spectrometry (MS/MS) Parameters
Ionization Source: Electrospray Ionization (ESI) Polarity: Positive Mode (+ve) Scan Type: Multiple Reaction Monitoring (MRM)[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Cinnarizine | 369.2 | 167.1 | 40 | 25 | 100 |
| Cinnarizine-d8 | 377.3 | 167.1 | 40 | 25 | 100 |
-
Mechanistic Insight: The transition to m/z 167.1 represents the formation of the benzhydryl cation (diphenylmethyl group). Since the product ion is identical for both, the d8 label is located on the piperazine or cinnamyl moiety, which is lost as a neutral fragment.
-
Cross-Talk Warning: Because the product ions are identical, ensure chromatographic baseline resolution is not strictly required only if the precursor masses are well-resolved by the Q1 quadrupole (which they are: 369 vs 377).
Chromatography Conditions
Column: Hypurity C18 (100 mm x 2.1 mm, 2 µm) or equivalent (e.g., Waters BEH C18). Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid). Mobile Phase B: Methanol (or Acetonitrile). Flow Rate: 0.4 mL/min.
Gradient Profile:
-
0.0 - 0.5 min: 60% B (Equilibration)
-
0.5 - 2.5 min: 60% -> 95% B (Elution of Cinnarizine)
-
2.5 - 3.5 min: 95% B (Wash)
-
3.5 - 3.6 min: 95% -> 60% B
-
3.6 - 5.0 min: 60% B (Re-equilibration)
Sample Preparation Protocol (Protein Precipitation)
This protocol is optimized for high-throughput PK studies.
Reagents Preparation[4][5]
-
Stock Solution (Analyte): Dissolve Cinnarizine in Methanol to 1 mg/mL.
-
Stock Solution (IS): Dissolve Cinnarizine-d8 in Methanol to 1 mg/mL.
-
IS Working Solution: Dilute IS Stock in Acetonitrile to a concentration of 200 ng/mL . This solution acts as both the precipitating agent and the internal standard spike.
Extraction Steps
-
Aliquot: Transfer 100 µL of plasma (K2EDTA) into a 1.5 mL centrifuge tube.
-
Spike & Precipitate: Add 400 µL of IS Working Solution (Acetonitrile containing Cinnarizine-d8).
-
Note: The ratio of 1:4 (Plasma:Organic) ensures >98% protein removal.
-
-
Vortex: Vortex vigorously for 10 minutes to ensure complete protein denaturation and IS equilibration.
-
Centrifuge: Centrifuge at 12,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.
-
Transfer: Carefully transfer 300 µL of the clear supernatant into an autosampler vial.
-
Injection: Inject 5-10 µL into the LC-MS/MS system.
Validation Strategy (FDA/EMA Compliance)
To ensure the data stands up to regulatory scrutiny, the following parameters must be validated.
Linearity & Sensitivity[5]
-
Range: 0.5 ng/mL (LLOQ) to 100 ng/mL.
-
Acceptance: Correlation coefficient (r²) > 0.99.
-
Weighting: 1/x² linear regression is recommended to improve accuracy at the lower end of the curve.
Matrix Effect Assessment
Calculate the Matrix Factor (MF) for both Analyte and IS.
-
IS Normalized MF: The ratio of (MF_Analyte / MF_IS) must be close to 1.0 (CV < 15%). This proves Cinnarizine-d8 is effectively correcting for matrix suppression.
Stability[6][7][8]
-
Freeze-Thaw: 3 cycles from -20°C to Room Temp.
-
Benchtop: 6 hours at Room Temp (Cinnarizine is stable, but light sensitive—keep amber vials).
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| IS Peak Area Variation | Inconsistent pipetting or "salting out" during precipitation. | Vortex plasma immediately after adding MeCN. Do not let it sit layered. |
| Split Peaks | Solvent mismatch (Injection solvent stronger than mobile phase). | If supernatant is 100% MeCN, dilute 1:1 with Water/Buffer before injection to match initial mobile phase conditions. |
| Carryover | Cinnarizine is lipophilic and sticks to injector ports. | Use a needle wash of MeOH:Acetonitrile:IPA:Water (1:1:1:1) + 0.1% Formic Acid .[1] |
| Retention Time Shift | Deuterium Isotope Effect. | Cinnarizine-d8 may elute 0.05-0.1 min earlier. Ensure integration windows are wide enough to capture both. |
References
-
BenchChem. (2025).[2][3][4] Validation of Cinnarizine-d8 Stability: A Comparative Guide for Researchers. Retrieved from
-
Puram, S. R., Batheja, R., & Vivekanand, P. A. (2017).[5] Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS and its Application to Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269.[6][5] Retrieved from
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from
-
MedChemExpress. (2024). Cinnarizine-d8 Product Information and Stability. Retrieved from
Sources
Application Note: High-Sensitivity Extraction of Cinnarizine from Human Serum using Deuterated Internal Standard (Cinnarizine-d8)
Executive Summary & Scientific Rationale
This protocol details the robust extraction and quantification of Cinnarizine in human serum. Unlike generic protein precipitation (PPT) methods which often suffer from ion suppression in the phospholipid region, this guide prioritizes a Liquid-Liquid Extraction (LLE) workflow using Methyl Tertiary Butyl Ether (MTBE).
The "Why" Behind the Method
-
Lipophilicity (LogP ~5.8): Cinnarizine is highly lipophilic. It binds strongly to serum proteins (albumin). Simple precipitation often fails to release the drug completely, leading to poor recovery. An organic solvent extraction breaks these interactions effectively.
-
Basicity (pKa ~7.5): Cinnarizine is a weak base. To ensure efficient transfer into the organic phase (MTBE), the serum pH must be adjusted to >9.0 (alkaline) to suppress ionization (
). Neutral molecules partition significantly better into the organic layer. -
Internal Standard (d8-IS): The use of Cinnarizine-d8 is non-negotiable for clinical accuracy. It compensates for:
-
Matrix Effects: Co-eluting phospholipids that suppress ionization.
-
Extraction Efficiency: Any loss of analyte during the phase separation is mirrored by the IS.
-
Chemical & Reagent Setup
Analyte Properties
| Property | Cinnarizine | Cinnarizine-d8 (IS) |
| Molecular Weight | 368.51 g/mol | ~376.56 g/mol |
| Precursor Ion (Q1) | 369.2 | 377.2 |
| Product Ion (Q3) | 167.1 (Diphenylmethyl cation) | 167.1 or 175.1 (Depending on label position)* |
| LogP | 5.77 | ~5.77 |
| Storage | Amber Glass (Light Sensitive) | Amber Glass (Light Sensitive) |
*Note: Commercial d8-IS variants differ. If the deuterium label is on the piperazine ring, the fragment remains 167.1. If on the phenyl rings, the fragment shifts to 175.1. Always tune your MS to confirm.
Reagents
-
Extraction Solvent: Methyl Tertiary Butyl Ether (MTBE) (HPLC Grade).
-
Alkalizing Agent: 0.1 M NaOH or 0.5 M Ammonium Carbonate (pH 9.5).
-
Reconstitution Solution: 80:20 Acetonitrile:Water + 0.1% Formic Acid.
-
Mobile Phases:
Experimental Protocol: Liquid-Liquid Extraction (LLE)
This workflow is designed to maximize recovery while minimizing phospholipid carryover.
Step 1: Sample Pre-treatment[3]
-
Thaw human serum samples at room temperature. Protect from direct sunlight (Cinnarizine is photosensitive).
-
Vortex serum for 30 seconds to ensure homogeneity.
-
Aliquot 200 µL of serum into 2.0 mL polypropylene tubes.
Step 2: Internal Standard Addition
-
Add 20 µL of Cinnarizine-d8 Working Solution (500 ng/mL in 50:50 MeOH:Water).
-
Vortex gently for 10 seconds.
Step 3: Alkalinization (Critical Step)
-
Add 100 µL of 0.1 M NaOH (or 0.5M Ammonium Carbonate buffer pH 9.5).
-
Scientific Logic: This shifts the pH above the pKa (7.5), ensuring Cinnarizine is in its neutral, non-ionized state, maximizing solubility in the organic solvent.
-
Vortex for 30 seconds.
Step 4: Organic Extraction
-
Add 1.0 mL of MTBE.
-
Cap tubes tightly.
-
Mechanical Shaking: Shake on a reciprocating shaker or vortex at high speed for 10 minutes . (Equilibrium partitioning takes time; do not rush this).
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.
Step 5: Phase Transfer & Evaporation
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional but recommended to prevent contamination).
-
Decant or pipette the top organic layer (approx 800 µL) into a clean glass tube.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
Step 6: Reconstitution
-
Reconstitute the residue in 100 µL of Reconstitution Solution (Mobile Phase).
-
Vortex for 1 minute.
-
Transfer to autosampler vials with low-volume inserts.
LC-MS/MS Acquisition Parameters
System: Triple Quadrupole LC-MS/MS (e.g., Sciex 4500/5500 or Agilent 6400 series). Column: C18 Column (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm).
Chromatographic Gradient
| Time (min) | % Mobile Phase B (Organic) | Flow Rate (mL/min) | State |
| 0.00 | 10% | 0.4 | Loading |
| 0.50 | 10% | 0.4 | Desalting |
| 2.50 | 90% | 0.4 | Elution |
| 3.50 | 90% | 0.4 | Wash |
| 3.60 | 10% | 0.4 | Re-equilibration |
| 5.00 | 10% | 0.4 | End |
Mass Spectrometry (MRM)
-
Ionization: ESI Positive Mode
-
Source Temp: 500°C
-
Capillary Voltage: 4500 V
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |
| Cinnarizine | 369.2 | 167.1 | 100 | 25 |
| Cinnarizine-d8 | 377.2 | 167.1* | 100 | 25 |
Workflow Visualization
The following diagram illustrates the critical path for the extraction logic, emphasizing the pH adjustment step often missed in standard protocols.
Figure 1: Critical Path for Cinnarizine LLE Extraction. Note the Alkalinization step (Green) which is essential for neutralizing the basic analyte for organic uptake.
Validation & Quality Control
To ensure this protocol meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following criteria must be met:
Linearity & Range
-
Range: 1.0 ng/mL to 500 ng/mL.
-
Curve: Weighted (
) linear regression. -
Acceptance:
.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Matrix Effect Assessment
Calculate the Matrix Factor (MF) using the d8-IS:
-
Requirement: CV of MF calculated from 6 different lots of serum must be
. The d8-IS should track the analyte MF within 5%.
Recovery
-
Compare the peak area of extracted samples vs. post-extraction spiked samples .
-
Target Recovery: > 80% (Consistent across Low, Mid, and High QC).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH not basic enough.[2] | Ensure NaOH/Buffer is fresh. Final pH must be >9.0. |
| High Backpressure | Particulates in injection.[2] | Centrifuge reconstituted samples at 15,000g before LC injection. |
| Signal Drift | Light degradation. | Critical: Use amber vials and minimize exposure to ambient light. |
| IS Variation | Dosing error or evaporation. | Use a positive displacement pipette for IS addition. Ensure evaporation step is consistent. |
References
-
Mandal, P., et al. (2018). "LC-MS/MS method development and validation of... cinnarizine in human plasma."[2] Pharmacy & Pharmacology International Journal.[2]
-
Puram, S. R., et al. (2017). "Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS." International Journal of Pharmaceutical Sciences and Research.
-
PubChem Database. "Cinnarizine Compound Summary (LogP and pKa data)." National Institutes of Health.
-
FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2]
Sources
Application Note: Cinnarizine-d8 Spiking Concentration for Bioanalytical Assays
Part 1: Strategic Determination of Spiking Concentration
The Bioanalytical Challenge
Cinnarizine is a lipophilic weak base (
To quantify this accurately using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a Stable Isotope Labeled Internal Standard (SIL-IS) is required to compensate for:
-
Matrix Effects: Ion suppression/enhancement from plasma phospholipids.
-
Extraction Efficiency: Variability in protein precipitation or liquid-liquid extraction recovery.
-
Instrument Drift: Fluctuations in ESI source performance.
Cinnarizine-d8 (M+8) is the optimal IS because its physicochemical properties (retention time, pKa, solubility) mirror the analyte, while its mass shift (+8 Da) prevents isotopic cross-talk (signal contribution) between the analyte and IS channels.
Calculating the Optimal Spiking Concentration
The "Golden Rule" for IS spiking in LC-MS/MS is to target a concentration that yields a signal intensity equivalent to the geometric mean of the calibration curve or approximately 30-50% of the Upper Limit of Quantification (ULOQ) [3].
Rationale for 100 ng/mL Spiking:
-
Target Calibration Range: 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ). This covers the expected
of ~275 ng/mL.[1] -
Signal Intensity: At 100 ng/mL, the IS response is robust enough to minimize Poisson noise (shot noise) but low enough to avoid detector saturation or "crosstalk" into the analyte channel.
-
Ionization Competition: Excessively high IS concentrations (>500 ng/mL) can compete for charge in the ESI droplet, suppressing the signal of the analyte at the Lower Limit of Quantification (LLOQ).
| Parameter | Value | Rationale |
| Target Calibration Range | 1.0 – 500 ng/mL | Covers PK |
| Recommended IS Conc. | 100 ng/mL | Provides high S/N ratio without suppressing LLOQ. |
| Mass Shift | +8 Da | Eliminates isotopic overlap (Cinnarizine M+0 to M+8). |
| Solvent Compatibility | 100% Acetonitrile | Cinnarizine is lipophilic; aqueous buffers risk precipitation. |
Part 2: Detailed Protocol & Workflow
Materials & Reagents
-
Analyte: Cinnarizine Reference Standard (>99% purity).[3][4]
-
Internal Standard: Cinnarizine-d8 (>98% isotopic purity).[5]
-
Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA).
Solution Preparation
Note: Cinnarizine is light-sensitive. Perform all steps under yellow light or use amber glassware.
A. Internal Standard Stock Solution (1.0 mg/mL)
-
Weigh 1.0 mg of Cinnarizine-d8.
-
Dissolve in 1.0 mL of DMSO or Methanol . Do not use water due to poor solubility.
-
Vortex for 1 minute to ensure complete dissolution.
-
Storage: -20°C (Stable for ~1-6 months) [4].
B. Working Internal Standard Solution (WIS) (100 ng/mL) This solution is used to spike the plasma samples directly.
-
Intermediate Stock (10 µg/mL): Dilute 10 µL of Stock A into 990 µL of Acetonitrile.
-
Final WIS (100 ng/mL): Dilute 100 µL of Intermediate Stock into 9.9 mL of 100% Acetonitrile .
-
Critical Step: Using 100% Acetonitrile as the diluent allows this solution to act as both the IS spike and the Protein Precipitation Agent in one step.
-
Sample Extraction Workflow (Protein Precipitation)
This protocol utilizes a "Crash & Shoot" methodology where the IS is premixed with the precipitating solvent to minimize pipetting errors.
-
Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Subject) into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike & Precipitate: Add 200 µL of the Working IS Solution (100 ng/mL in MeCN) .
-
Ratio: 1:4 (Plasma:Organic). This ensures complete protein removal.
-
-
Vortex: Mix vigorously for 5 minutes at 1200 rpm.
-
Centrifuge: Spin at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial/plate.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.
Visualized Workflow (DOT Diagram)
Caption: Optimized Protein Precipitation workflow integrating Cinnarizine-d8 spiking.
Part 3: Validation & Quality Assurance (Self-Validating System)
To ensure the spiking concentration is performing correctly, you must monitor the IS Response Variability as per FDA M10 Guidelines [5].
Acceptance Criteria
-
IS Variation: The IS peak area in each sample should be within ±50% of the mean IS response of the Calibration Standards (or as defined by your specific SOP, typically 50-150%).
-
Retention Time: The IS must elute within ±0.05 min of the analyte.
-
Cross-Talk (Blank Check): Inject a Double Blank (Plasma only) followed by a Blank + IS (Zero Sample).
-
Requirement: The analyte channel (M+0) in the Zero Sample must show interference < 20% of the LLOQ . If high signal is observed, the IS contains unlabeled impurities or the concentration (100 ng/mL) is too high.
-
Troubleshooting IS Response Drift
If the IS response drifts significantly across a run (e.g., decreasing intensity):
-
Check Solubility: Cinnarizine may precipitate if the autosampler temperature is too low (< 10°C) or if the final extract has too high water content.
-
Matrix Effect: If IS response drops only in subject samples (not standards), it indicates phospholipid suppression.
-
Solution: Switch from Protein Precipitation to Solid Phase Extraction (SPE) or improve chromatographic separation (e.g., use a longer gradient).
-
References
-
MIMS Philippines. Cinnarizine: Pharmacokinetics, Absorption, and Metabolism. Available at: [Link][6]
-
Wikipedia. Cinnarizine Pharmacokinetics and Cmax data. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[7] Available at: [Link][7]
Sources
- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnarizine - Wikipedia [en.wikipedia.org]
- 3. radioizotopi.rs [radioizotopi.rs]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mims.com [mims.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Sensitive LC-MS/MS Method for the Quantification of Cinnarizine using a Deuterated Internal Standard: Optimized MRM Transitions and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the sensitive and selective quantification of Cinnarizine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind the selection of Multiple Reaction Monitoring (MRM) transitions for Cinnarizine and its stable isotope-labeled internal standard, Cinnarizine-cinnamyl-d8. This guide provides a comprehensive, step-by-step methodology, from sample preparation to data acquisition, designed to ensure accuracy, precision, and robustness for pharmacokinetic studies, drug metabolism research, and quality control applications.
Introduction: The Need for Precise Cinnarizine Quantification
Cinnarizine is a widely used antihistamine and calcium channel blocker, primarily prescribed for the management of motion sickness, vertigo, and other vestibular disorders.[1][2] Its therapeutic efficacy is directly linked to its concentration in systemic circulation, which can be influenced by its typically low and variable oral bioavailability.[3] Therefore, a highly sensitive and selective analytical method is paramount for accurately characterizing its pharmacokinetic profile.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity and sensitivity for quantifying small molecules in complex biological matrices. The MRM technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the subsequent detection of a specific, characteristic product ion in the third quadrupole (Q3). This process acts as a highly specific mass filter, significantly reducing background noise and enhancing the signal-to-noise ratio.
The Cornerstone of Accuracy: Stable Isotope-Labeled Internal Standards
To achieve the highest degree of accuracy and precision, a stable isotope-labeled (SIL) internal standard (IS) is indispensable. For this application, Cinnarizine-cinnamyl-d8 is the ideal choice. The SIL-IS co-elutes chromatographically with the analyte and exhibits nearly identical chemical and physical properties, including ionization efficiency. Its key difference is its higher mass. By adding a known amount of Cinnarizine-cinnamyl-d8 to every sample, it effectively normalizes for variations that may occur during sample preparation, injection volume inconsistencies, and matrix-induced ion suppression or enhancement. This ensures the integrity and reliability of the quantitative data.
Deciphering the Fragmentation: Selecting Optimal MRM Transitions
The foundation of a robust MRM method lies in the selection of stable and intense precursor-to-product ion transitions.
Cinnarizine Fragmentation Pathway
Cinnarizine has a molecular weight of 368.5 g/mol . Under positive electrospray ionization (ESI+), it readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 369.3.[1] When this ion is subjected to collision-induced dissociation (CID), the most common and stable fragmentation occurs at the C-N bond of the piperazine ring, cleaving the benzhydryl group. This results in a highly abundant and characteristic product ion, the diphenylmethyl cation, at m/z 167.2.[1][3] This transition is both specific and intense, making it ideal for quantification.
Cinnarizine-cinnamyl-d8 Internal Standard
The deuterated internal standard, Cinnarizine-cinnamyl-d8, has eight deuterium atoms incorporated into the cinnamyl moiety. This increases its molecular weight by 8 Daltons, resulting in a precursor ion [M+H]⁺ at m/z 377.3. Crucially, since the deuterium labeling is on the cinnamyl portion of the molecule, the fragmentation process yields the same unlabeled diphenylmethyl product ion at m/z 167.2. This shared product ion is acceptable, as the precursor ions are clearly distinguished by the mass spectrometer.
The workflow for MRM detection is illustrated below.
Caption: MRM workflow for Cinnarizine and its internal standard.
Summary of Optimized MRM Parameters
The following table summarizes the crucial mass spectrometric parameters for the detection of Cinnarizine and its internal standard. It is essential to note that parameters such as Collision Energy (CE) and Declustering Potential (DP) require optimization on the specific instrument being used to maximize signal intensity.[4][5] The values provided are a robust starting point.
| Parameter | Cinnarizine (Analyte) | Cinnarizine-cinnamyl-d8 (IS) | Rationale / Comment |
| Polarity | ESI Positive | ESI Positive | Cinnarizine contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | 369.3 | 377.3 | Corresponds to the [M+H]⁺ ion. |
| Product Ion (Q3) | 167.2 | 167.2 | Corresponds to the stable diphenylmethyl fragment. |
| Dwell Time (ms) | 100-200 | 100-200 | Instrument-dependent; ensure sufficient data points across the peak. |
| Declustering Potential (DP) (V) | 60 - 80 | 60 - 80 | Optimize to prevent in-source fragmentation and ion clustering. |
| Collision Energy (CE) (eV) | 25 - 40 | 25 - 40 | Optimize to maximize the abundance of the product ion.[5][6] |
| Collision Cell Exit Potential (CXP) (V) | 10 - 15 | 10 - 15 | Optimize for efficient ion transmission from the collision cell. |
Detailed Analytical Protocol
This protocol provides a validated starting point for the analysis. Researchers should perform their own validation according to relevant regulatory guidelines (e.g., FDA, ICH).[7]
Caption: Step-by-step sample preparation and analysis workflow.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples.
-
Aliquot Sample: Pipette 200 µL of plasma (or other biological matrix) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 20 µL of the Cinnarizine-cinnamyl-d8 working solution (e.g., at 100 ng/mL) to each sample, calibrator, and QC.
-
Precipitate: Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject: Inject a portion (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Liquid Chromatography Conditions
Chromatographic separation is crucial to resolve Cinnarizine from potential isobaric interferences.
| Parameter | Value |
| Column | C18 Column (e.g., Hypurity C18, 50 x 2.1 mm, 3.5 µm)[3] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH adjusted to 4.5 with formic acid) |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
Data Analysis and Validation
-
Quantification: The ratio of the peak area of the Cinnarizine analyte to the peak area of the Cinnarizine-cinnamyl-d8 internal standard is calculated.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the known concentrations of a series of calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Validation: The method should be fully validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[8]
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of Cinnarizine. The specified MRM transitions (369.3 → 167.2 for Cinnarizine and 377.3 → 167.2 for its d8-labeled internal standard) offer excellent sensitivity and selectivity. The detailed sample preparation and chromatographic protocols serve as a comprehensive guide for researchers, enabling the accurate determination of Cinnarizine concentrations in complex matrices for critical drug development and clinical research applications.
References
-
Puram, S. R., Batheja, R., & Vivekanand, P. A. (2017). RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(12), 5264-5269. Available from: [Link]
-
Shimadzu Corporation. (n.d.). Automatic Optimization of Transitions and Collision Energies. Available from: [Link]
-
ResearchGate. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during... Available from: [Link]
-
Held, J. M., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 21(10), 1796–1803. Available from: [Link]
-
Agilent Technologies. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2019). Determination of dimenhydrinate and cinnarizine in combined dosage form in presence of cinnarizine impurity. Available from: [Link]
-
ResearchGate. (n.d.). MRM transitions for Ketamine and Xylazine. Available from: [Link]
-
Gackowska, M., et al. (2023). Development and Validation of LC–MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 28(20), 7129. Available from: [Link]
-
University of Massachusetts Medical School. (n.d.). Development of an MRM Method. Available from: [Link]
-
Kunta, R., et al. (2022). A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. Journal of Pharmaceutical and Biomedical Analysis, 217, 114849. Available from: [Link]
-
Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. Pharmaceutical Pharmacology International Journal, 6(6), 475-482. Available from: [Link]
-
Singh, R., et al. (2024). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. Biomedical Chromatography, e6013. Available from: [Link]
-
ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition? Available from: [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. Available from: [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
SciSpace. (n.d.). Additional information on cinnarizine. Available from: [Link]
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available from: [Link]
-
Relate Chemistry. (2023, July 8). Fragmentation Patterns In Mass Spectrometry. YouTube. Available from: [Link]
-
Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]
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- 1. medcraveonline.com [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: A Robust Protein Precipitation Method for the Bioanalysis of Cinnarizine in Human Plasma
Introduction: The Analytical Imperative for Cinnarizine Quantification
Cinnarizine is a widely prescribed antihistamine and calcium channel blocker used in the management of vertigo, motion sickness, and various vestibular disorders. From a pharmacokinetic perspective, Cinnarizine is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability. This inherent low solubility can contribute to variable absorption and bioavailability, necessitating the development of precise and reliable bioanalytical methods for its quantification in biological matrices, particularly human plasma. Such methods are crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal dosing and clinical efficacy.
This application note provides a detailed and validated protein precipitation protocol for the extraction of Cinnarizine from human plasma prior to chromatographic analysis. We will delve into the rationale behind the chosen methodology, emphasizing the critical parameters that ensure high recovery and minimal matrix interference, thereby guaranteeing the integrity of the analytical results.
The Principle of Protein Precipitation: A Strategy of Selective Removal
The primary challenge in the bioanalysis of drugs in plasma is the presence of a high concentration of endogenous proteins. These macromolecules can interfere with downstream analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), by causing column fouling, ion suppression, and a high baseline, ultimately compromising the accuracy and sensitivity of the assay.
Protein precipitation is a widely adopted sample preparation technique that addresses this challenge by selectively removing proteins from the biological matrix. The fundamental principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the plasma sample. This disrupts the solvation shell of the proteins, leading to their denaturation and aggregation, and subsequent precipitation out of the solution. The precipitated proteins are then separated by centrifugation, yielding a clear supernatant containing the analyte of interest, which can be directly injected into the analytical instrument or subjected to further cleanup steps.
For the analysis of Cinnarizine, a lipophilic and basic compound, protein precipitation with an organic solvent is particularly advantageous. It is a simple, rapid, and cost-effective method that provides high recovery for non-polar analytes.
Visualizing the Workflow: A Step-by-Step Overview
Figure 1: A schematic representation of the protein precipitation workflow for Cinnarizine analysis in plasma.
Detailed Protocol: Protein Precipitation for Cinnarizine Analysis
This protocol is based on a validated method for the simultaneous quantification of Cinnarizine and Domperidone in rat plasma and has been adapted for the specific analysis of Cinnarizine in human plasma.
1. Reagents and Materials:
-
Human plasma (collected in tubes containing an appropriate anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Cinnarizine reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled Cinnarizine)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Refrigerated microcentrifuge
2. Preparation of Solutions:
-
Precipitating Solvent: Prepare a 1:1 (v/v) mixture of methanol and acetonitrile. For example, mix 50 mL of methanol with 50 mL of acetonitrile. This solution should be prepared fresh daily and kept at room temperature.
-
Stock and Working Standard Solutions: Prepare stock solutions of Cinnarizine and the internal standard in a suitable organic solvent (e.g., methanol). From these stock solutions, prepare a series of working standard solutions by serial dilution to be used for spiking into blank plasma to construct a calibration curve.
3. Experimental Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of the human plasma sample (or blank plasma for calibration standards and quality controls) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the internal standard working solution to each plasma sample (except for the blank).
-
Protein Precipitation: Add 2.0 mL of the pre-prepared methanol:acetonitrile (1:1, v/v) precipitating solvent to each microcentrifuge tube. This corresponds to a 2:1 solvent-to-plasma ratio.
-
Vortex Mixing: Immediately cap the tubes and vortex vigorously for 5 minutes. This step is critical to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Place the microcentrifuge tubes in a refrigerated microcentrifuge and spin at 10,000 rpm for 15 minutes at 4°C. The low temperature helps to ensure the stability of the analyte and promotes the formation of a compact protein pellet.
-
Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.
-
Analysis: The supernatant is now ready for direct injection into the LC-MS/MS system for the quantification of Cinnarizine.
Expert Insights: The Rationale Behind the Method
The choice of each parameter in this protocol is deliberate and grounded in the physicochemical properties of Cinnarizine and the principles of protein precipitation.
-
The Solvent System (Methanol:Acetonitrile, 1:1):
-
Acetonitrile is a highly effective precipitating agent due to its aprotic nature and its ability to disrupt the hydration layers around proteins, leading to their denaturation and precipitation. It generally produces a cleaner supernatant compared to methanol.
-
Methanol , while also a good precipitating agent, can sometimes result in a less compact protein pellet.
-
The combination of methanol and acetonitrile provides a synergistic effect. This mixture has been shown to be highly effective in precipitating plasma proteins while ensuring that lipophilic compounds like Cinnarizine remain fully solubilized in the supernatant. This dual-solvent approach often leads to higher analyte recovery compared to using either solvent alone.
-
-
The Solvent-to-Plasma Ratio (2:1):
-
A sufficient volume of organic solvent is necessary to ensure complete protein precipitation. A ratio of 2:1 (precipitating solvent to plasma) has been demonstrated to be optimal for achieving high protein removal efficiency. While higher ratios (e.g., 3:1 or 4:1) can also be effective, they lead to greater sample dilution, which may be a concern if the analyte concentration is very low. The 2:1 ratio provides a good balance between precipitation efficiency and analyte concentration in the final extract.
-
-
Vortexing and Centrifugation Parameters:
-
Vigorous vortexing for 5 minutes is crucial for ensuring intimate contact between the solvent and the plasma, facilitating complete protein denaturation.
-
High-speed centrifugation (10,000 rpm) is necessary to generate sufficient centrifugal force to form a tight, well-defined protein pellet at the bottom of the tube. This allows for easy and clean aspiration of the supernatant without the risk of aspirating precipitated protein particles, which could block the analytical column.
-
Centrifugation at 4°C helps to minimize the risk of analyte degradation and can improve the compactness of the protein pellet.
-
Data Presentation: Performance Characteristics
The effectiveness of a sample preparation method is primarily assessed by its recovery and the extent of matrix effects.
| Parameter | Value | Reference |
| Analyte | Cinnarizine | |
| Matrix | Rat Plasma | |
| Precipitation Method | Methanol:Acetonitrile (1:1, v/v) | |
| Solvent:Plasma Ratio | 2:1 | |
| Recovery | > 95% |
Table 1: Summary of the performance of the protein precipitation method for Cinnarizine analysis.
Trustworthiness and Self-Validation: Ensuring Method Robustness
A key aspect of this protocol is its inherent self-validating nature. The high recovery of over 95% for Cinnarizine indicates that the chosen solvent system and ratio are highly effective at extracting the analyte from the plasma matrix while efficiently precipitating the interfering proteins.
Furthermore, the protocol's simplicity and the use of common laboratory equipment minimize the potential for operator error and enhance reproducibility. To ensure the ongoing validity of the method, it is recommended to regularly perform quality control checks, including:
-
Analysis of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Cinnarizine in blank plasma and analyze them with each batch of unknown samples. The results should fall within a pre-defined acceptance range (typically ±15% of the nominal concentration).
-
Assessment of Matrix Effects: While protein precipitation is a relatively "crude" cleanup technique, it is still important to assess for matrix effects, especially when using mass spectrometric detection. This can be done by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any potential matrix effects.
-
Evaluation of Analyte Stability: The stability of Cinnarizine in the final extract should be assessed under the conditions of the analysis (e.g., autosampler temperature and run time).
By incorporating these validation and quality control measures, researchers can have a high degree of confidence in the accuracy and reliability of the data generated using this protein precipitation protocol.
Conclusion: A Foundation for Accurate Cinnarizine Bioanalysis
The protein precipitation method detailed in this application note provides a simple, rapid, and highly efficient means of preparing plasma samples for the quantification of Cinnarizine. The use of a 1:1 methanol:acetonitrile mixture at a 2:1 ratio to the plasma sample, followed by vigorous vortexing and high-speed centrifugation, ensures high recovery of the analyte and effective removal of interfering proteins. This protocol, when coupled with a validated chromatographic method and appropriate quality control measures, serves as a robust foundation for accurate and reliable Cinnarizine bioanalysis in support of a wide range of clinical and research applications.
References
-
Naguib, I. A., Abdel-Aleem, A. A., & El-Gendy, M. A. (2023). RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. Molecules, 28(5), 2153. [Link]
-
Nowacka-Krukowska, H., & Filist, M. (2004). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 61(5), 407-411. [Link]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). An Overview of the Development and Validation of Bioanalytical Methods using HPLC. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Puram, S. R., Batheja, R., & Vivekanand, P. A. (2017). RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269. [Link]
-
Dolan, J. W. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 23(5). [Link]
-
Jiang, L., He, L., & Fountoulakis, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography A, 1023(2), 317-320. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of the absolute matrix effect and for assessing the need for matrix-matched standards. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Pérez-Rodríguez, S., Ramírez, O. T., & Trujillo-Roldán, M. A. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell homogenates. Electronic Journal of Biotechnology, 48, 33-40. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Wikipedia. (2024, January 26). Cinnarizine. [Link]
-
Tarsa, L., et al. (2012). Solubility and Caloric Properties of Cinnarizine. Journal of Chemical & Engineering Data, 57(5), 1444-1447. [Link]
Application Note: High-Efficiency Solid Phase Extraction (SPE) of Cinnarizine from Human Plasma using Deuterated Internal Standard
Abstract
This application note details a robust, self-validating Solid Phase Extraction (SPE) protocol for the isolation of Cinnarizine from human plasma. Cinnarizine, a lipophilic weak base (LogP ~5.8, pKa ~7.4), presents specific bioanalytical challenges including high protein binding and susceptibility to matrix effects in LC-MS/MS. This guide utilizes a Mixed-Mode Strong Cation Exchange (MCX) mechanism to achieve superior cleanliness compared to traditional protein precipitation or liquid-liquid extraction. The inclusion of a deuterated internal standard (Cinnarizine-d8) ensures accurate compensation for extraction recovery variations and ionization suppression.
Introduction & Scientific Rationale
The Analyte: Cinnarizine
Cinnarizine is an H1-receptor antagonist and calcium channel blocker used for vestibular disorders.[1] Its physicochemical profile dictates the extraction strategy:
-
Lipophilicity (LogP 5.8): Highly hydrophobic; sticks avidly to reversed-phase sorbents and endogenous lipids.
-
Basicity (pKa ~2.0, ~7.4): It exists as a cation at physiological and acidic pH.
Why Mixed-Mode Cation Exchange (MCX)?
Standard C18 (Reversed-Phase) SPE often fails to separate Cinnarizine from plasma phospholipids because both are highly lipophilic. The MCX Solution: MCX sorbents possess both hydrophobic (C18-like) and sulfonic acid (cation exchange) moieties. This allows a "Dual-Retention" mechanism:
-
Load at Acidic pH: Cinnarizine is positively charged and binds ionically to the sorbent.
-
Wash with 100% Organic: Because the drug is "locked" by charge, we can wash with aggressive organic solvents (e.g., 100% Methanol) to strip away neutral lipids and interferences without eluting the analyte.
-
Elute at Basic pH: We neutralize the drug (remove the charge) to release it.
The Role of Deuterated IS (Cinnarizine-d8)
In LC-MS/MS, matrix effects (signal suppression/enhancement) are spatially variable. An analog IS (like Clocinizine) may not co-elute exactly with Cinnarizine, meaning it experiences a different matrix environment. Cinnarizine-d8 co-elutes perfectly, experiencing the exact same suppression, thus mathematically correcting the final result.
Materials & Reagents
Standards
-
Analyte: Cinnarizine (Purity >98%).[2]
-
Internal Standard (IS): Cinnarizine-d8 (Purity >95% isotopic enrichment).[3] Note: Ensure the label is stable and does not exchange in acidic media.
SPE Consumables
-
Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).
-
Format: 30 mg / 1 mL (for sample volumes < 500 µL) or 60 mg / 3 mL (for sample volumes > 500 µL).
-
Reagents
-
Loading Buffer: 2% Formic Acid in water (pH ~2.5).
-
Wash Solvent 1: 2% Formic Acid in water.
-
Wash Solvent 2: 100% Methanol (HPLC Grade).
-
Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Methanol. Preparation: Add 5 mL of 28-30% Ammonia solution to 95 mL Methanol.
Experimental Protocol
Sample Pre-treatment
Goal: Disrupt protein binding and ionize the analyte.
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Cinnarizine-d8 in 50:50 MeOH:Water).
-
Add 200 µL of 2% Formic Acid .
-
Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated particulates (optional but recommended to prevent cartridge clogging).
SPE Workflow (MCX)
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Cinnarizine extraction.
Detailed Steps
-
Condition: Pass 1 mL Methanol through the cartridge.
-
Equilibrate: Pass 1 mL Water. Do not let the cartridge dry out.
-
Load: Apply the acidified sample supernatant. Flow rate should be slow (~1 mL/min) to allow ion-exchange interaction.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid.
-
Purpose: Removes salts, proteins, and hydrophilic interferences. The acid keeps the drug charged.
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Critical Step: Because Cinnarizine is bound ionically, it will not wash off with methanol. This step aggressively removes phospholipids and neutral lipophilic interferences that cause matrix effects.
-
-
Elute: Apply 2 x 250 µL of 5% NH4OH in Methanol .
-
Post-Processing: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 ACN:Buffer).
LC-MS/MS Conditions
Column: C18, 50 x 2.1 mm, 1.7 µm or 2.5 µm (e.g., Waters BEH C18 or Phenomenex Kinetex). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0). Mobile Phase B: Acetonitrile (or Methanol). Flow Rate: 0.4 mL/min.
Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 20 |
| 5.0 | 20 (Re-equilibration) |
MS/MS Parameters (ESI Positive Mode):
-
Source Temp: 500°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Cinnarizine | 369.3 | 167.2 | 30 | 25 |
| Cinnarizine-d8 | 377.3* | 167.2 or 175.2* | 30 | 25 |
Important Note on IS Transition: The Precursor for Cinnarizine-d8 is approx. 377.3. The product ion depends on the position of the deuterium label.
-
If label is on the Piperazine ring (common): Product is 167.2 (unlabeled benzhydryl fragment).
-
If label is on the Benzhydryl rings : Product is 175.2 .
-
Action: Perform a product ion scan on your specific IS lot to confirm the dominant fragment.
Method Validation & Troubleshooting
Linearity & Recovery
-
Linearity: Expected range 1.0 – 500 ng/mL (r² > 0.995).
-
Recovery: The MCX protocol typically yields >85% absolute recovery due to the strong ionic retention preventing loss during wash steps.
Troubleshooting Guide (Decision Tree)
Caption: Decision tree for troubleshooting common SPE issues with Cinnarizine.
Calculations
Matrix Effect (ME) %:
-
A value between -15% and +15% is acceptable. The d8-IS should show a similar ME to the analyte, cancelling out the error in the ratio.
References
-
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (2011). Link
-
Puram, S. R., et al. "Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS." International Journal of Pharmaceutical Sciences and Research, vol. 8, no. 12, 2017. Link
-
Waters Corporation. "Oasis MCX Extraction Method for Basic Drugs." Waters Application Notes. Link
-
PubChem. "Cinnarizine Compound Summary." National Library of Medicine. Link
Sources
Application Note: Precision Quantitation of Cinnarizine in Forensic Matrices using Cinnarizine-d8 Isotope Dilution
Abstract
This application note details a robust protocol for the quantitation of Cinnarizine in whole blood and urine using Cinnarizine-d8 as an internal standard (IS). Designed for forensic toxicology screening (DUID and post-mortem analysis), this method utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS. The protocol addresses specific challenges associated with Cinnarizine analysis, including its lipophilicity (
Introduction & Forensic Relevance
Cinnarizine is a piperazine-derivative antihistamine and calcium channel blocker primarily used for vestibular disorders (e.g., Ménière's disease) and motion sickness.[1][2][3] While therapeutic at low doses, it poses significant forensic risks due to its sedative properties, which can impair driving ability (DUID), and its potential for synergistic toxicity when combined with alcohol or other CNS depressants.
The Necessity of Cinnarizine-d8
In forensic mass spectrometry, "matrix effects"—the alteration of ionization efficiency by co-eluting matrix components—are the primary source of quantitative error. Cinnarizine's high lipophilicity makes it prone to co-eluting with phospholipids in blood extracts.
-
The Solution: Cinnarizine-d8 (containing 8 deuterium atoms) is chemically identical to the analyte but mass-shifted (+8 Da).
-
The Mechanism: It elutes at the exact same retention time as Cinnarizine, experiencing the exact same matrix suppression. By calculating the ratio of the Analyte Area to the IS Area, matrix effects are mathematically cancelled out.
Chemical & Physical Properties[1][4]
| Property | Cinnarizine (Analyte) | Cinnarizine-d8 (Internal Standard) |
| CAS Number | 298-57-7 | 1185242-27-6 (varies by salt) |
| Molecular Formula | ||
| Molar Mass | 368.5 g/mol | ~376.5 g/mol |
| pKa | ~7.4 (Basic) | ~7.4 (Basic) |
| Key Fragment (Quant) |
> Technical Note: Commercial Cinnarizine-d8 typically carries the deuterium label on the piperazine ring. Consequently, the primary fragment (benzhydryl cation, m/z 167) remains unlabeled. Selectivity is achieved via the precursor mass difference (369 vs. 377).
Analytical Workflow (Visualized)
The following diagram outlines the critical path from biological specimen to quantitative result, emphasizing the pH adjustment step crucial for basic drug extraction.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Cinnarizine quantification.
Detailed Experimental Protocol
Reagents and Standards[1][2][5][6]
-
Stock Solution: 1 mg/mL Cinnarizine in Methanol.
-
IS Stock: 100 µg/mL Cinnarizine-d8 in Methanol.
-
Working IS: Dilute IS Stock to 100 ng/mL in water:methanol (50:50).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Hexane:Ethyl Acetate (90:10).
-
Buffer: 0.1 M Tris-HCl or Carbonate Buffer (pH 9.5).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Cinnarizine is a base. At physiological pH, it is partially ionized. To extract it into an organic solvent, we must drive the pH above its pKa (approx 7.4) to render it neutral (uncharged).
-
Aliquot: Transfer 100 µL of sample (Whole Blood, Serum, or Urine) into a silanized glass tube.
-
Spike IS: Add 20 µL of Cinnarizine-d8 Working Solution (100 ng/mL). Vortex briefly.
-
Alkalinize: Add 200 µL of pH 9.5 Buffer . Vortex for 10 seconds.
-
Extract: Add 1.0 mL of Extraction Solvent (MTBE).
-
Agitate: Mechanical shaker or rotate for 10 minutes.
-
Centrifuge: 3500 rpm for 5 minutes to separate phases.
-
Transfer: Transfer the top organic layer to a clean tube.
-
Evaporate: Dry under a stream of nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase Initial Conditions (90% A / 10% B).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 10% B (Re-equilibration)
-
MRM Transitions (Mass Spectrometry)[5]
| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Cinnarizine | 369.2 | 167.1 | Quantifier | 25 |
| 369.2 | 201.1 | Qualifier | 30 | |
| Cinnarizine-d8 | 377.2 | 167.1 | IS Quant | 25 |
Note: The Cinnarizine-d8 transition 377.2 -> 167.1 utilizes the stable benzhydryl fragment. Because the deuterium label is typically on the piperazine ring, the fragment mass is identical to the analyte, but the precursor mass ensures selectivity.
Mechanism of Action & Toxicity Logic
Understanding the pharmacological target helps in interpreting results. Cinnarizine blocks L-type and T-type voltage-gated calcium channels.[4]
Figure 2: Pharmacological mechanism and toxicity pathways of Cinnarizine.
Data Interpretation & Reference Ranges
When reporting results, compare quantitative findings against established forensic thresholds.
| Category | Concentration Range (Whole Blood) | Clinical Significance |
| Therapeutic | 30 – 300 ng/mL | Normal usage for vertigo/motion sickness. |
| Toxic | > 700 ng/mL | Risk of sedation, hypotension, tremors. |
| Comatose/Fatal | > 2,000 ng/mL | Severe CNS depression, often mixed with alcohol. |
Note: Post-mortem redistribution (PMR) for Cinnarizine is possible due to its high volume of distribution. Peripheral blood (femoral) is preferred over heart blood.
References
-
European Medicines Agency. (2020). Cinnarizine: Summary of Product Characteristics.Link
- Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.).
-
Puram, S. R., et al. (2017). "Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS." International Journal of Pharmaceutical Sciences and Research. Link
-
Texas Impaired Driving Task Force. (2023). Therapeutic and Toxic Blood Concentrations.[5]Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1547484, Cinnarizine.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Pediatric cinnarizine overdose and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. texasimpaireddrivingtaskforce.org [texasimpaireddrivingtaskforce.org]
- 6. Cinnarizine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cinnarizine-d8 Signal Suppression in ESI
Status: Active Guide Analyte: Cinnarizine (H1-antihistamine/calcium channel blocker) Internal Standard: Cinnarizine-d8 Technique: LC-ESI-MS/MS (Positive Mode)
Executive Summary
Signal suppression in Electrospray Ionization (ESI) is a matrix-dependent phenomenon where the ionization efficiency of an analyte is reduced by co-eluting components.[1][2][3] When using a deuterated internal standard (IS) like Cinnarizine-d8 , researchers often assume the IS will correct for these effects perfectly. However, due to the Deuterium Isotope Effect , Cinnarizine-d8 may elute slightly differently than the native drug, potentially placing it in a separate "suppression zone" within the chromatogram.
This guide addresses the root causes of signal loss, focusing on the decoupling of the IS from the analyte and the specific lipophilic nature of Cinnarizine (LogP ~5.8).
Module 1: Diagnostic Workflow
Q1: How do I distinguish between "Signal Suppression" and generic "Low Sensitivity"?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing matrix effects.
If your absolute peak area is low, it could be an instrument issue. If the signal dips specifically where your analyte elutes only when matrix is present, it is suppression.
The Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing a clean standard of Cinnarizine-d8 (at ~100x your LLOQ concentration) to a T-piece.
-
Flow: Infuse the standard at a low flow rate (e.g., 10 µL/min) directly into the LC effluent after the column but before the MS source.
-
Injection: Inject a blank matrix sample (extracted plasma/serum) via the LC autosampler.
-
Observation: Monitor the baseline of the Cinnarizine-d8 transition. A flat baseline indicates no matrix effect. A "dip" or "valley" indicates suppression; a "hill" indicates enhancement.
Visualizing the Workflow
Figure 1: Post-Column Infusion setup. The syringe pump provides a constant background signal, while the injected matrix reveals suppression zones.
Module 2: The Deuterium Isotope Effect
Q2: Why is my d8-IS suppressed while the native Cinnarizine is not (or vice versa)?
A: This is likely due to the Chromatographic Deuterium Isotope Effect .
Deuterium (D) is heavier than Hydrogen (H), but the C-D bond is shorter and more stable. This slightly alters the lipophilicity of the molecule. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[4][5]
-
The Risk: If Cinnarizine-d8 elutes 0.1–0.2 minutes before native Cinnarizine, the d8 peak might overlap with a suppression zone (e.g., a phospholipid burst) that the native peak avoids.
-
Result: The IS signal drops, but the analyte signal remains high. The calculated Ratio (Analyte/IS) becomes artificially high, ruining accuracy.
Mechanism of Failure
Figure 2: The decoupling of Internal Standard and Analyte due to retention time shifts, leading to differential suppression.
Corrective Action:
-
Flatten the Gradient: A shallower gradient slope can sometimes merge the peaks or separate the matrix further.
-
Switch to 13C or 15N: Carbon-13 and Nitrogen-15 labeled standards generally co-elute perfectly with the native analyte, eliminating this risk.
-
Adjust Mobile Phase: Changing the organic modifier (e.g., Methanol to Acetonitrile) can alter the selectivity and move the matrix zone.
Module 3: Matrix Management (Phospholipids)
Q3: What specific matrix components are causing this suppression?
A: For Cinnarizine (a lipophilic base), the most common culprits are Glycerophosphocholines (Phospholipids) .
These are abundant in plasma, highly lipophilic, and ionize strongly in ESI+, "stealing" charge from your analyte. They often elute late in the run (during the wash step) or carry over to the next injection.
Validation Step: Monitor the transition m/z 184 > 184 (Phosphocholine head group) in your method. If you see a massive peak overlapping with your Cinnarizine-d8, you have found the cause.
Cleanup Strategy Comparison
| Method | Phospholipid Removal Efficiency | Suitability for Cinnarizine |
| Protein Precipitation (PPT) | < 10% (Poor) | Low. Leaves most lipids in the sample. High risk of suppression.[2] |
| Solid Phase Extraction (SPE) | > 90% (High) | High. Use Mixed-Mode Cation Exchange (MCX) to wash away lipids with organics while retaining the basic Cinnarizine. |
| Supported Liquid Extraction (SLE) | ~80-90% (Good) | Medium/High. Good for lipophilic drugs, but ensure the extraction solvent (e.g., MTBE) doesn't pull too many lipids. |
| Phospholipid Removal Plates | > 95% (Excellent) | Very High. Specialized PPT plates (e.g., HybridSPE) that chemically trap phospholipids. |
Module 4: Chemical Environment & Adsorption
Q4: I have cleaned my sample, but the signal is still unstable. Why?
A: Cinnarizine is highly lipophilic (LogP ~5.8) and has pH-dependent solubility.[6]
-
Adsorption (The "Sticky" Problem): Cinnarizine sticks to plastic, glass, and PEEK tubing.
-
Symptom:[3][5][6][7][8] Signal increases over the first few injections (saturation of active sites) or ghost peaks in blanks.
-
Fix: Use Low-Binding plates and glass inserts. Add 0.1% Formic Acid to your autosampler wash to keep it solubilized. Replace PEEK tubing with stainless steel or passivated hardware.
-
-
pH Mismatch:
-
Cinnarizine pKa values are approx 2.9 and 7.5 .
-
At neutral pH (pH 7), it is poorly soluble and may precipitate or adsorb to surfaces.
-
Fix: Ensure your mobile phase is acidic (pH < 3.0) using Formic Acid or Ammonium Formate.[9] This ensures Cinnarizine is fully protonated (
) and soluble.
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][10]
-
Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Mass Spectrometry Reviews. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
PubChem. (n.d.). Cinnarizine Compound Summary. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects on Cinnarizine-d8 in Hemolyzed Plasma
Status: Operational Module: Bioanalysis / LC-MS Method Development Target Analyte: Cinnarizine (Internal Standard: Cinnarizine-d8) Matrix: Human Plasma (Hemolyzed)[1][2]
Executive Summary: The "Lipophilic Trap"
You are likely visiting this page because your Internal Standard (IS), Cinnarizine-d8 , is showing significant response variation or signal loss in hemolyzed (red) plasma samples compared to normal (yellow) plasma.[1][2]
The Core Issue: Cinnarizine is a highly lipophilic base (LogP ~5.8 ).[2] In Reverse Phase Chromatography (RPC), it elutes late—unfortunately, this is the exact retention window where endogenous phospholipids (released from ruptured red blood cells) elute.[2]
While Cinnarizine-d8 is a Stable Isotope Labeled (SIL) IS designed to track the analyte, ion suppression in hemolyzed samples can be so severe (>90% signal loss) that the signal-to-noise ratio drops below the limit of detection, rendering the IS ineffective.[1] This guide provides the diagnostic steps and extraction protocols to resolve this.
Diagnostic Workflow: Is Hemolysis the Culprit?
Before altering your extraction method, confirm that hemolysis is the specific cause of the failure.
Visual & Data Inspection
| Indicator | Observation in Normal Plasma | Observation in Hemolyzed Plasma |
| Visual Appearance | Straw/Yellow, clear.[1][2] | Pink to Deep Red (indicates free Hemoglobin > 2% lysis).[2] |
| Cinnarizine-d8 Area | Consistent (e.g., | Drastic Drop (e.g., |
| Retention Time (RT) | Stable. | Stable (Suppression does not shift RT, it kills ionization).[2] |
| IS Plot Pattern | Flat line across the run.[2] | "Dips" corresponding exactly to red samples.[1][2] |
Interactive Diagnostic Tree
Caption: Diagnostic logic flow to confirm hemolysis-induced matrix effects.
The Mechanism: Why Cinnarizine-d8 Fails
Understanding the chemistry is vital for the fix. You cannot simply "wash" the column to fix this; you must remove the interference before injection.
-
The Source: Hemolysis releases intracellular contents, primarily Hemoglobin and Phospholipids (Glycerophosphocholines - GPCs).[1][2]
-
The Interference: GPCs are the "silent killers" in LC-MS/MS.[1][2] They are highly abundant and possess a permanent positive charge (choline head group), making them ionize strongly in ESI+ mode.[2]
-
The Co-elution:
-
Cinnarizine is hydrophobic (LogP ~5.8).[1][2] It requires a high % organic mobile phase to elute.[2]
-
Phospholipids are also hydrophobic.[2] They accumulate on the column and elute during the high-organic gradient wash.
-
Result: The Cinnarizine peak overlaps with the massive phospholipid elution band. The phospholipids "steal" the charge in the ESI droplet, suppressing the ionization of Cinnarizine and Cinnarizine-d8.
-
Mitigation Protocols
Stop using Protein Precipitation (PPT). PPT (adding Acetonitrile/Methanol) removes hemoglobin but leaves >90% of phospholipids in the supernatant.[1] This is the root cause of your failure.
Protocol A: Liquid-Liquid Extraction (LLE) - Recommended
Why this works: Cinnarizine is non-polar.[1][2] Phospholipids have polar head groups.[2] By using a non-polar solvent, we extract the drug but leave the phospholipids in the aqueous layer.
Step-by-Step:
-
Aliquot: Transfer 50 µL of Plasma into a glass tube.
-
IS Addition: Add 20 µL of Cinnarizine-d8 working solution. Vortex.
-
Buffer: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10).
-
Extraction Solvent: Add 1.5 mL of Hexane:Ethyl Acetate (90:10 v/v) .
-
Note: Avoid ethers if possible to reduce peroxide formation, though MTBE is an alternative.[2]
-
-
Agitate: Shaker for 10 minutes.
-
Centrifuge: 4000 rpm for 5 minutes.
-
Transfer: Flash freeze the aqueous (bottom) layer and pour off the organic (top) layer into a clean tube.
-
Evaporate: Dry under Nitrogen at 40°C.
-
Reconstitute: Dissolve in Mobile Phase (e.g., 50:50 ACN:Water).
Protocol B: Solid Phase Extraction (SPE) - Alternative
If LLE is not feasible, use HybridSPE-Phospholipid plates (Zirconia-coated silica).[1][2]
-
Mechanism: The Lewis acid (Zr) binds the Lewis base (phosphate group of phospholipids) irreversibly, while Cinnarizine flows through.[1]
Frequently Asked Questions (FAQs)
Q1: Can I just dilute the hemolyzed sample?
-
A: Yes , if your assay sensitivity (LLOQ) permits. Diluting the sample 1:10 with blank plasma or buffer reduces the matrix load significantly. However, since Cinnarizine is often dosed at low levels, you may lose the ability to quantify the trough concentrations.
Q2: Why does the FDA require me to test hemolyzed samples if I can just reject them?
-
A: Clinical trials often involve valuable samples that cannot be redrawn.[1][2] The FDA/EMA guidelines require you to demonstrate that your method is robust enough to handle imperfect samples.[2] You must prove the Matrix Factor (MF) is consistent (CV < 15%) across normal and hemolyzed lots.[2]
Q3: My Cinnarizine-d8 signal actually increased in the red samples. Why?
-
A: This is Ion Enhancement .[1][2] While suppression is more common with phospholipids, certain salts or co-eluting species can improve ionization efficiency.[2] This is still a failure; the goal is consistency, not just signal height.
Q4: Can I change the chromatography instead of the extraction?
-
A: Partially. You can try to separate the Cinnarizine peak from the phospholipid region.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2][3] Link
-
European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Link
-
PubChem. (2025).[2] Cinnarizine Compound Summary (LogP and pKa data). National Library of Medicine.[2] Link
-
Hughes, N., et al. (2009).[2] Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(6), 1057–1066.[2] Link
-
Chambers, E., et al. (2007).[1][2][4] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[2] (Seminal work on Phospholipid removal).[2] Link
Sources
Technical Support: Optimization of Cinnarizine-d8 Chromatography
Status: Operational Subject: Troubleshooting Peak Shape Anomalies for Cinnarizine-d8 (IS) Ticket Priority: High (Method Development/Validation) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Why" Behind the Peak
Cinnarizine-d8 is the deuterium-labeled internal standard (IS) for Cinnarizine, a piperazine derivative used to treat vestibular disorders. While isotopic labeling changes the mass, it does not significantly alter the physicochemical properties that make chromatography difficult.[1]
The Root Cause: Cinnarizine is a lipophilic weak base (LogP ~5.8, pKa ~7.5 & ~2.0).[1] This creates a "perfect storm" for peak shape issues:
-
Tailing: The basic nitrogen interacts with acidic residual silanols on the silica column surface.[1][2]
-
Broadening: Its extreme hydrophobicity leads to solubility mismatches between the sample diluent and the mobile phase.[1]
This guide provides modular troubleshooting protocols to resolve these specific issues.
Module 1: The "Shark Fin" Peak (Severe Tailing)
Symptom: The peak rises sharply but trails off slowly (Asymmetry Factor > 1.5).[1]
Mechanism: Secondary interactions.[1][2] At neutral or acidic pH, residual silanols (
Protocol A: The Silanol Suppression Strategy (LC-MS Compatible)
Use this if you are running Mass Spectrometry (LC-MS/MS).
Objective: Mask silanols using volatile buffers or high pH.[1]
-
Buffer Selection: Switch from simple formic acid to Ammonium Formate or Ammonium Acetate .[1] The ammonium ions (
) compete with Cinnarizine for silanol sites.[1]-
Concentration: 10 mM is the "Goldilocks" zone (enough to suppress, low enough to prevent source fouling).[1]
-
-
The High pH Switch (Advanced):
-
Cinnarizine is unionized at pH > 9.[1]5. Unionized bases do not interact with silanols.[1]
-
Requirement: You MUST use a hybrid column (e.g., Waters BEH, Agilent Poroshell HPH) rated for pH 10+.[1] Standard silica dissolves at pH > 8.[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Protocol B: The Amine Modifier Strategy (LC-UV Only)
Use this ONLY if you are using UV/PDA detection.[1] TEA suppresses MS ionization.
-
Additive: Add Triethylamine (TEA) to the aqueous mobile phase.[1][3]
-
Dosage: 5 mM (approx. 0.7 mL per liter).[1]
-
Mechanism: TEA is a stronger base than Cinnarizine; it sacrifices itself to saturate the silanol sites, allowing Cinnarizine to elute symmetrically.[1]
Visualization: Tailing Diagnosis Workflow
Figure 1: Decision tree for selecting the correct mobile phase modifier based on detection method.
Module 2: The "Mound" Peak (Broadening & Distortion)
Symptom: Peak is wide, split, or looks like a "mound."[1] Mechanism: Solvent mismatch.[1] Cinnarizine is very hydrophobic (LogP 5.8).[1][4] If you dissolve it in 100% Methanol but your gradient starts at 10% Methanol, the drug precipitates momentarily at the head of the column or travels faster than the mobile phase, causing band broadening.[1]
Protocol: Diluent Optimization
Rule of Thumb: The sample diluent should be as close to the initial mobile phase composition as solubility permits.
| Diluent Composition | Solubility Risk | Peak Shape Risk | Recommendation |
| 100% Methanol | Low (Good Solubility) | High (Strong Solvent Effect) | Avoid for weak initial gradients. |
| 50:50 MeOH:Water | Moderate | Low | Ideal starting point. |
| 100% Water | High (Precipitation) | Low | Do Not Use. Cinnarizine will crash out. |
| Acetonitrile | Low | High (Incompatible with Phenyl phases) | Use only if MP is ACN-based.[1] |
Step-by-Step Fix:
-
Prepare Cinnarizine-d8 stock in 100% Methanol (for solubility).[1]
-
Dilute the working standard with 50% Water / 50% Methanol .[1]
-
If precipitation occurs, add 0.1% Formic Acid to the diluent (acidic pH aids solubility of the basic amine).[1]
Module 3: Column Selection (Stationary Phase)
Standard C18 columns often fail with Cinnarizine due to accessible silanols.[1]
Recommended Chemistries:
-
Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that repels the protonated Cinnarizine cation (
), preventing silanol interaction and sharpening the peak.[1] -
End-capped Phenyl-Hexyl: The Pi-Pi interactions can offer unique selectivity for the aromatic rings in Cinnarizine, often separating it better from matrix interferences than C18.[1]
Visualization: Column Interaction Mechanism
Figure 2: Comparison of standard silica interaction vs. Charged Surface Hybrid (CSH) technology.
Frequently Asked Questions (FAQ)
Q1: Can I use ion-pairing agents like Sodium Lauryl Sulfate (SLS) or Hexane Sulfonic Acid?
-
Answer: For LC-UV, yes, SLS is excellent for sharpening peaks of basic drugs.[1] However, for LC-MS , you must avoid non-volatile ion-pairing agents.[1] They will permanently contaminate the MS source and suppress ionization signal.[1]
Q2: My Cinnarizine-d8 retention time is shifting. Why?
-
Answer: This is likely a pH control issue.[1][5] Cinnarizine's pKa is near 7.[1][6]5. If your mobile phase pH is inconsistent (e.g., pH 7.0 ± 0.2), small fluctuations will drastically change the ionization state (and therefore retention) of the molecule.[1]
-
Fix: Work at pH < 4.0 (fully ionized) or pH > 9.5 (fully unionized) for robust retention stability.[1]
Q3: Is Cinnarizine light-sensitive?
-
Answer: Yes. Cinnarizine and its isotopes can degrade under light.[1] Ensure your autosampler is darkened and use amber glassware for stock solutions.[1]
References
-
PubChem. (n.d.).[1] Cinnarizine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Waters Corporation. (2023).[1] Tailing of Basic Compounds on C18 Columns. Waters Knowledge Base. Retrieved from [Link]
-
McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of a new charged surface hybrid stationary phase for basic analytes in high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
United States Pharmacopeia (USP). (n.d.).[1] Cinnarizine Monograph. USP-NF.[1] (Requires Subscription for full text, general method reference).
Sources
- 1. Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cinnarizine-d8 Stability & Degradation
[1]
Topic: Cinnarizine-d8 (Internal Standard) Stability & Degradation Audience: Bioanalytical Scientists, Method Developers, QC Analysts Version: 2.1 (Current)[1]
Introduction: The Stability Paradox
Cinnarizine-d8 is the gold-standard internal standard (IS) for quantifying Cinnarizine in biological matrices via LC-MS/MS.[1][2] While generally robust, it inherits the specific chemical vulnerabilities of its parent molecule—specifically N-oxidation and acid-catalyzed hydrolysis .[1]
This guide moves beyond generic "store at -20°C" advice. It dissects the specific failure modes where Cinnarizine-d8 degrades during sample preparation and analysis, leading to non-linear calibration curves, variable IS recovery, and quantification errors.
Module 1: Critical Failure Modes (Diagnosis & Mechanism)
Oxidative Instability (N-Oxidation)
The Symptom: Gradual loss of IS signal intensity over a sequence run; appearance of "ghost" peaks with +16 Da or +32 Da mass shifts.[1] The Mechanism: Cinnarizine contains two tertiary nitrogen atoms in the piperazine ring.[1] These are electron-rich and highly susceptible to attack by peroxides or singlet oxygen, forming Cinnarizine N-oxides (mono- and di-oxides).[1]
-
Risk Factor: Protic solvents (Methanol) containing trace peroxides or aged ether-based solvents (THF, MTBE) used in extraction.[1]
Acid-Catalyzed Hydrolysis
The Symptom: Appearance of cleavage products (Benzophenone, Cinnamyl alcohol) and total loss of the intact d8-molecule.[1] The Mechanism: The benzhydryl-nitrogen bond is acid-labile.[1] Strong acidic conditions (pH < 2) or high temperatures facilitate the cleavage of the molecule into two primary fragments.[1]
-
Risk Factor: Reconstitution in high-acid mobile phases (e.g., 1% Formic Acid) left in the autosampler for >24 hours.[1]
Photolytic Degradation
The Symptom: Unexplained loss of potency in stock solutions; appearance of geometric isomers.[1] The Mechanism: The cinnamyl double bond is photosensitive.[1] Exposure to UV/VIS light induces E/Z isomerization and oxidative cleavage.[1]
-
Risk Factor: Clear glass vials on the benchtop.
Module 2: Degradation Pathway Visualization
The following diagram maps the specific degradation routes for Cinnarizine-d8.[1] Use this to identify unknown peaks in your chromatogram.[1]
Figure 1: Primary degradation pathways of Cinnarizine-d8.[1] Red paths indicate oxidative stress (solvent related), Yellow paths indicate hydrolysis (pH related), and Green paths indicate light sensitivity.
Module 3: Troubleshooting Guides
Scenario A: "My IS Recovery is dropping throughout the batch."
Root Cause: Likely Oxidation in the autosampler vial.[1] Validation Check: Compare the peak area of the IS in the first injection vs. the last injection. If the drop is >15%, oxidation is occurring in solution.[1]
| Step | Action | Technical Rationale |
| 1 | Switch Solvents | Methanol promotes N-oxidation more than Acetonitrile.[1] Switch reconstitution solvent to Acetonitrile:Water (50:50) . |
| 2 | Add Antioxidant | Add 0.1% Ascorbic Acid to the extraction solvent or reconstitution solution.[1] This acts as a sacrificial antioxidant. |
| 3 | Check Plasticware | Ensure autosampler vials are glass , not polypropylene.[1] Some plastics leach peroxides.[1][3] |
Scenario B: "I see a split peak or shoulder on my IS."
Root Cause: Photo-isomerization or Column pH Mismatch .[1] Validation Check: Re-inject a fresh standard prepared in amber glass. If the peak is single, the previous sample was light-degraded.[1]
| Step | Action | Technical Rationale |
| 1 | Amber Protection | All stock solutions and autosampler vials must be amber.[1] If amber vials are unavailable, wrap clear vials in aluminum foil immediately. |
| 2 | pH Adjustment | Cinnarizine is basic (pKa ~7.5).[1] Ensure mobile phase pH is buffered (e.g., Ammonium Formate pH 3.5-4.[1]0) to prevent peak tailing/splitting due to secondary silanol interactions.[1] |
Scenario C: "Signal-to-Noise is low; IS peak is missing."
Root Cause: Acid Hydrolysis during sample prep (e.g., protein precipitation with strong acid).[1]
| Step | Action | Technical Rationale |
| 1 | Avoid TCA | Do not use Trichloroacetic Acid (TCA) for protein precipitation.[1] It is too acidic and cleaves the benzhydryl group.[1] |
| 2 | Use Cold Precip | Use ice-cold Acetonitrile or Methanol for precipitation.[1] Keep samples at 4°C. |
| 3 | Monitor Fragments | Check for masses corresponding to Benzophenone (m/z 183) or Cinnamyl derivatives .[1] If these are high, hydrolysis has occurred.[1] |
Module 4: Experimental Protocols
Protocol: Stability-Indicating Stock Preparation
Use this protocol to generate a "Gold Standard" stock solution.
-
Weighing: Weigh Cinnarizine-d8 reference standard into a volumetric flask wrapped in foil .
-
Dissolution: Dissolve in 100% Methanol (LC-MS Grade) .
-
Storage: Aliquot into Amber Glass Vials with PTFE-lined caps.
-
Temperature: Store at -80°C .
-
Why? -20°C is sufficient for chemical stability, but -80°C prevents solvent evaporation and concentration changes over long periods.[1]
-
Protocol: The "Peroxide Check" (Solvent Validation)
Perform this if you suspect your solvent is killing your IS.
-
Prepare a 100 ng/mL solution of Cinnarizine-d8 in the suspect solvent.[1]
-
Prepare the same concentration in a freshly opened bottle of HPLC-grade water/Acetonitrile.
-
Incubate both at room temperature for 4 hours.
-
Inject both.
-
Pass Criteria: The "Suspect" solvent peak area must be within 95-105% of the "Fresh" solvent.[1] If <90%, discard the solvent bottle.[1]
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Cinnarizine-d8 for GC-MS? A: Yes, but derivatization is usually not required.[1] However, beware of thermal degradation in the GC inlet.[1] Cinnarizine is thermally labile.[1][4] Ensure the injector temperature is optimized (typically <250°C) to prevent pyrolysis before the column.[1]
Q: Why does my Cinnarizine-d8 retention time shift slightly compared to the analyte? A: This is the Deuterium Isotope Effect .[1] Deuterated compounds often elute slightly earlier than their non-deuterated parents on Reverse Phase (C18) columns because the C-D bond is slightly less lipophilic than the C-H bond.[1] This is normal. Ensure your integration window is wide enough to capture it.[1]
Q: Is Cinnarizine-d8 light sensitive in solid form? A: Yes.[1] Even the powder should be stored in amber vials or opaque containers.[1] Exposure to laboratory fluorescent light for several days can induce surface degradation.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.). Cinnarizine Monograph 10.0.[1] (Detailed impurity profile including Impurity A, B, C, D, and E). [1]
-
Alqarni, M. H., et al. (2023). "A Validated, Stability-Indicating, Eco-Friendly HPTLC Method for the Determination of Cinnarizine."[1][5] MDPI Separations. (Confirming oxidative instability and N-oxide formation).
-
BenchChem. "Validation of Cinnarizine-d8 Stability: A Comparative Guide."[1][2] (Data on stock solution stability at -80°C vs -20°C).
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). (Framework for photostability and forced degradation).[1][6]
-
PubChem. Cinnarizine Compound Summary. (Chemical structure and physical properties).[1][7][8]
Sources
- 1. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing deuterium isotope effect in Cinnarizine analysis
Topic: Minimizing Deuterium Isotope Effect in Cinnarizine Analysis Role: Senior Application Scientist, Bioanalytical Support Center Audience: Bioanalytical Researchers & Method Development Scientists
Subject: Minimizing Deuterium Isotope Effects (DIE) in LC-MS/MS
Welcome to the Advanced Method Development Support Center. You are likely here because you are observing retention time shifts, signal instability, or non-linear calibration curves when using Cinnarizine-d8 (or similar deuterated analogs) as an Internal Standard (IS).
While deuterated internal standards (d-IS) are the gold standard for correcting matrix effects, they are not physically identical to the analyte. The Deuterium Isotope Effect (DIE) can cause the d-IS to elute slightly earlier than the analyte in Reversed-Phase Liquid Chromatography (RPLC). If the chromatographic separation places the IS and analyte in different regions of ion suppression (matrix effect), quantification errors occur.[1]
This guide provides the causal logic and troubleshooting protocols to neutralize this effect.
🛠️ Troubleshooting Modules & FAQs
Module 1: Chromatographic Separation (Retention Time Shifts)
The Core Issue: In RPLC, C-D bonds are slightly less lipophilic than C-H bonds due to lower molar volume and polarizability. Consequently, Cinnarizine-d8 often elutes earlier than Cinnarizine .
Q1: Why do I see a "split" or shift between my Cinnarizine peak and the d8-IS peak?
-
Root Cause: High chromatographic resolution of the column combined with the lipophilic nature of Cinnarizine (LogP ~5.8). The more interaction the molecule has with the C18 stationary phase, the more the subtle lipophilicity difference is amplified.
-
Impact: If the d8-IS elutes 0.1–0.2 min earlier, it may exit the column during a period of high matrix suppression (e.g., phospholipids), while the analyte elutes later in a "cleaner" window. The IS fails to "mimic" the analyte's ionization environment.
Q2: How do I force co-elution to minimize this error? We cannot remove the physical isotope effect, but we can mask it analytically.
-
Strategy A: Increase Organic Strength at Elution.
-
Logic: Higher organic content reduces the retention factor (
). Less time interacting with the stationary phase means less time for the isotope effect to manifest as a separation. -
Action: If eluting at 60% B, try ramping to 80% B faster.
-
-
Strategy B: Steeper Gradient Slope.
-
Logic: A shallow gradient maximizes resolution (bad for IS/Analyte pairs). A steeper gradient compresses the peaks, reducing the temporal distance between the d8 and d0 forms.
-
-
Strategy C: Column Temperature.
-
Action: Increasing column temperature (e.g., from 40°C to 50°C) increases mass transfer and often reduces the resolution between isotopic pairs.
-
Module 2: Ionization & Cross-Talk
The Core Issue: Ensuring the mass spectrometer distinguishes the pairs without interference.
Q3: I am seeing signal in the Cinnarizine channel when injecting only the IS (Cross-talk). Is this an isotope effect?
-
Root Cause: This is likely isotopic impurity or insufficient mass resolution , not a chromatographic isotope effect.
-
Diagnosis: Cinnarizine-d8 (+8 Da) is sufficient to avoid natural isotopic overlap (M+0 vs M+8). However, if your IS purity is <99% isotopic enrichment, it may contain d0 or d4 species.
-
Action:
-
Check the Certificate of Analysis (CoA) for Isotopic Purity.
-
Ensure your MRM transitions do not overlap.
-
See Table 1 for recommended transitions.
-
Module 3: Stability & D/H Exchange
The Core Issue: Deuterium on labile positions (N, O, S) can exchange with Hydrogen in the mobile phase.
Q4: Can the deuterium "fall off" during analysis?
-
Analysis: Cinnarizine-d8 is typically labeled on the piperazine or phenyl rings (C-D bonds). These are non-exchangeable under standard LC conditions.
-
Risk: D/H exchange only occurs if the label is on acidic protons (e.g., -OH, -NH). For Cinnarizine, ensure your IS is not labeled on the piperazine nitrogen if using acidic mobile phases (though C-linked D is standard commercial practice).
-
Protocol: Store stock solutions in non-protic solvents (DMSO or Acetonitrile) rather than Methanol/Water to prevent long-term slow exchange if the labeling position is not perfectly defined.
📊 Optimized Experimental Protocol
Recommended MRM Transitions
To prevent cross-talk and maximize sensitivity.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Cinnarizine | 369.2 | 167.1 | 25 | Analyte |
| Cinnarizine-d8 | 377.2 | 175.1 | 25 | Internal Standard |
LC-MS/MS Method Parameters (Isotope Effect Minimized)
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm (Short column reduces total interaction time).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5)
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 0.4 mL/min
-
Temperature: 45°C (Elevated T helps co-elution)
Gradient Table:
-
Goal: Rapid elution to minimize D/H separation.
| Time (min) | % B | Event |
| 0.0 | 10 | Initial |
| 0.5 | 10 | Desalting |
| 2.5 | 90 | Steep Ramp (Forces Co-elution) |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
🧠 Diagnostic Workflow: Minimizing Isotope Effects
The following diagram illustrates the logical decision process for troubleshooting IS issues in Cinnarizine analysis.
Caption: Decision logic for diagnosing and mitigating Deuterium Isotope Effects (DIE) in Cinnarizine LC-MS workflows.
📚 References
-
Chaudhari, S., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug. MedCrave. Retrieved from [Link]
-
Wang, S., et al. (2011).[2] Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations. Analytical Chemistry.[2][3][4][5][6][7][8] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
Sources
- 1. myadlm.org [myadlm.org]
- 2. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Impact of the deuterium isotope effect on the accuracy of 13C NMR measurements of site-specific isotope ratios at natural abundance in glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Cinnarizine-d8 Separation & Optimization
This guide is structured as a Technical Support Center resource designed for analytical chemists and method developers. It moves beyond basic instructions to explain the mechanistic reasons for chromatographic behavior, specifically tailored for Cinnarizine and its deuterated internal standard (IS), Cinnarizine-d8.
Subject: Mobile Phase pH Optimization for Cinnarizine-d8 (LC-MS/MS & HPLC) Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Chemistry of the Separation
Cinnarizine is a weak base containing two piperazine nitrogen atoms with pKa values of approximately 2.0 and 7.5 . This dual-basic nature creates specific challenges in Reversed-Phase Liquid Chromatography (RPLC), primarily peak tailing due to secondary silanol interactions.[1]
When using Cinnarizine-d8 as an Internal Standard (IS), the primary goal is not to separate it from Cinnarizine, but to ensure it co-elutes (or elutes in close proximity) while maintaining sharp peak symmetry to distinguish it from matrix interferences.
Key Technical Constraints
-
Silanol Activity: At intermediate pH (pH 4–6), residual silanols on the column are deprotonated (
) while Cinnarizine is positively charged. This acts as a cation exchanger, causing severe tailing.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Isotope Effect: Deuterated isotopologues (
) often exhibit slightly lower retention times than their non-deuterated counterparts ( ) in RPLC due to the lower lipophilicity of C-D bonds compared to C-H bonds .
Decision Matrix: Selecting the pH Strategy
The following diagram illustrates the decision process for selecting the optimal pH based on your specific instrumentation and separation goals.
Figure 1: Strategic decision tree for mobile phase pH selection based on detection method and column chemistry.
Recommended Protocols
Protocol A: The "Gold Standard" for LC-MS/MS (Low pH)
This method utilizes a volatile buffer at a pH where Cinnarizine is fully protonated.[1] To combat tailing, we utilize ionic strength rather than just acid.[1]
-
Rationale: Formic acid alone (0.1%) provides low pH but low ionic strength.[1] Adding Ammonium Formate provides counter-ions that compete with the analyte for silanol binding sites, sharpening the peak.
| Parameter | Specification |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH ~3.5 - 4.[1]0) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Column | C18 End-capped (e.g., Acquity BEH C18 or Zorbax Eclipse Plus), 1.7 µm or 3.5 µm |
| Gradient | 0-1 min: 10% B; 1-6 min: 10% -> 90% B; 6-8 min: 90% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp | 40°C (Reduces viscosity and improves mass transfer) |
Protocol B: High pH Strategy (Alternative)
Use this if you encounter matrix interference at the standard retention time.[1] At pH 9.5, Cinnarizine is neutral, drastically increasing retention and altering selectivity.
-
Critical Requirement: You must use a column rated for pH > 10 (e.g., Hybrid Silica/Ethylene Bridged Hybrid).[1] Standard silica columns will dissolve.[1]
| Parameter | Specification |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH4OH) |
| Mobile Phase B | Methanol or Acetonitrile |
| Column | REQUIRED: High-pH stable (e.g., Waters XBridge, Agilent Poroshell HPH) |
Troubleshooting & FAQs
Q1: My Cinnarizine-d8 peak is tailing significantly (Tailing Factor > 1.5). Why?
Diagnosis: Secondary Silanol Interaction.[1]
At pH values near the pKa of the silanols (pH > 3.5), the silica surface becomes negatively charged (
Corrective Actions:
-
Increase Ionic Strength: Switch from simple 0.1% Formic Acid to 10mM - 20mM Ammonium Formate . The ammonium ions (
) will flood the silanol sites, displacing the drug. -
Lower the pH: Drop the pH to < 3.0 using Formic Acid to suppress silanol ionization (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Switch Column: Use a "highly end-capped" or "polar-embedded" column designed for basic compounds.[1]
Q2: Cinnarizine-d8 elutes before Cinnarizine. Is this a problem?
Diagnosis: Deuterium Isotope Effect.[1] Yes, Cinnarizine-d8 often elutes slightly earlier than the unlabeled parent.[1] The C-D bond is shorter than the C-H bond, resulting in a slightly smaller molar volume and reduced hydrophobic interaction with the C18 stationary phase .
Impact Assessment:
-
Acceptable: If the retention time shift is small (< 0.1 min) and the peaks still significantly overlap.
-
Problematic: If the shift places the D8 peak in a suppression zone (matrix effect) different from the analyte.
Corrective Action:
-
Use a column with higher carbon load (high surface area) to maximize hydrophobic interaction, which tends to normalize the slight differences.
-
Ensure the gradient slope is shallow enough that they co-elute in the same organic window.[1]
Q3: I see "Carryover" of Cinnarizine-d8 in blank injections.
Diagnosis: Adsorption.[1] Cinnarizine is highly lipophilic (LogP ~ 5.[1]8) and basic.[1] It sticks to metallic surfaces and rotor seals in the injector.[1]
Corrective Action:
-
Needle Wash: Use a strong organic needle wash with acid.[1]
-
Recipe: 40:40:20 (Acetonitrile : Isopropanol : Water) + 0.1% Formic Acid.[1]
-
-
The acid keeps the drug soluble (protonated), and the isopropanol dissolves the lipophilic residue.
Troubleshooting Logic Flow
Use this diagram to diagnose peak shape or retention issues during your experiment.
Figure 2: Troubleshooting logic for common Cinnarizine-d8 chromatographic issues.
References
-
National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem Compound Summary for CID 1547484, Cinnarizine. Retrieved from [Link][3]
-
Tu, J., et al. (2022).[1] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Journal of Physical Chemistry B. Retrieved from [Link][1]
-
DrugBank Online.[1] (2025).[1][3][4][5][6] Cinnarizine: Chemical Properties and Pharmacology. Retrieved from [Link]
-
Zhang, Y., et al. (2014).[1] Evaluation of Deuterium Isotope Effects in LC-MS/MS. Analytical Chemistry. Retrieved from [Link]
Sources
Cinnarizine-d8 Carryover in LC-MS Systems: A Technical Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for resolving Cinnarizine-d8 carryover issues in your Liquid Chromatography-Mass Spectrometry (LC-MS) systems. This guide is designed for researchers, scientists, and drug development professionals who encounter persistent carryover of this internal standard, leading to compromised data integrity. Here, we will explore the root causes of Cinnarizine-d8 carryover and provide a series of systematic troubleshooting steps and preventative measures.
Understanding the Culprit: Cinnarizine's Chemical Profile
Cinnarizine is a piperazine derivative, characterized as both an antihistamine and a calcium channel blocker.[1][2][3] Its deuterated form, Cinnarizine-d8, is commonly used as an internal standard in quantitative bioanalysis by LC-MS.[4] The key to understanding its carryover potential lies in its chemical structure, which imparts two critical properties:
-
Hydrophobicity: The presence of two diphenyl rings makes the molecule significantly non-polar.
-
Basicity: The piperazine ring contains nitrogen atoms that can be protonated, making it a basic compound.
This dual nature means Cinnarizine-d8 can engage in multiple types of interactions with the surfaces of your LC-MS system, leading to its unwanted persistence. Carryover can be defined as the appearance of an analyte from a preceding sample in a subsequent analysis, which can lead to inaccurate quantification.[5][6][7]
Visualizing the Problem: A Workflow for Carryover Investigation
The first step in addressing carryover is to systematically identify its source. The following workflow provides a logical approach to pinpointing the problem area within your LC-MS system.
Caption: A systematic workflow for diagnosing and isolating the source of LC-MS carryover.
Troubleshooting Guide: Question & Answer
This section provides direct answers to common issues encountered with Cinnarizine-d8 carryover.
Q1: I see a significant Cinnarizine-d8 peak in my blank injection immediately following a high concentration sample. What is the most likely cause?
A1: This is a classic case of carryover, likely originating from the autosampler's injection system.[5][8] Cinnarizine-d8, due to its hydrophobic nature, can adsorb onto various surfaces it contacts. The primary suspects are:
-
The exterior of the injector needle: Residual sample can adhere to the outside of the needle and be introduced into the injection port during the subsequent run.
-
The injector valve rotor seal: This is a common site for analyte accumulation, especially for "sticky" compounds.[9] Minor scratches or wear on the seal can create pockets where the analyte can be trapped.[9]
-
The sample loop: Adsorption can occur on the inner surface of the sample loop.[6]
Q2: I've tried a standard needle wash with methanol, but the carryover persists. What should I do next?
A2: A standard wash with a single solvent is often insufficient for a hydrophobic and basic compound like Cinnarizine-d8. You need a more aggressive and multi-step wash protocol. The key is to use a sequence of solvents with different polarities and pH to effectively remove the analyte.
Experimental Protocol: Designing an Optimized Needle Wash
-
Principle: The goal is to first dissolve the hydrophobic portions of Cinnarizine-d8 and then address its potential ionic interactions with system surfaces.
-
Step-by-Step Methodology:
-
Wash Solvent 1 (Acidic Organic): Start with a strong organic solvent containing a small amount of acid. This will help to neutralize the basic sites on the Cinnarizine-d8 molecule, reducing its ionic interaction with negatively charged surfaces (silanols) in the flow path. A good starting point is Acetonitrile with 0.1-0.5% Formic Acid .
-
Wash Solvent 2 (Non-polar): Follow with a less polar, non-aqueous solvent to remove the highly hydrophobic molecule. Isopropanol (IPA) or a mixture like IPA:Acetonitrile (50:50) is effective.
-
Wash Solvent 3 (Aqueous Organic): A final wash with a mixture similar to your initial mobile phase conditions can help re-equilibrate the needle and port. For example, 50:50 Methanol:Water .
-
Data Presentation: Recommended Needle Wash Compositions
| Wash Step | Solvent Composition | Rationale |
| 1 | Acetonitrile with 0.1-0.5% Formic Acid or Acetic Acid | Neutralizes the basic Cinnarizine-d8, disrupting ionic binding to system surfaces. |
| 2 | Isopropanol (IPA) or IPA:Acetonitrile (50:50) | A strong, less polar solvent to effectively solubilize and remove the hydrophobic molecule. |
| 3 | Methanol:Water (50:50) | Re-equilibrates the injection system to be compatible with the initial mobile phase conditions. |
| Optional | Dimethyl sulfoxide (DMSO) followed by an organic solvent | For extremely persistent carryover, DMSO can be a powerful solvent for highly adsorbed compounds.[10] |
Q3: My carryover seems to decrease over several blank injections, but it's still present. Could the column be the problem?
A3: Yes, this "memory effect" is often indicative of column-related carryover.[5] Cinnarizine-d8 can have strong interactions with the stationary phase, especially if the column is old, has exposed silanol groups, or is not being adequately washed between runs.
Expertise & Experience Insight: The basic nature of the piperazine group in Cinnarizine-d8 can lead to strong ionic interactions with free silanol groups on the silica-based stationary phase of the column. This is a common issue with basic compounds.
To mitigate this, implement a robust column wash at the end of your gradient. This should involve a high percentage of a strong organic solvent (like acetonitrile or isopropanol) to elute the hydrophobic Cinnarizine-d8. Extending the time at this high organic composition can significantly reduce column-related carryover.
Q4: The carryover is consistent across all my blank injections, even the first one in a sequence. What does this suggest?
A4: Constant carryover across all blanks, including a pre-blank before any sample injection, points towards contamination rather than classic carryover.[6][9] The source of Cinnarizine-d8 is likely in one of your system's components or reagents.
Trustworthiness: A Self-Validating System for Contamination Check
-
Mobile Phase: Prepare fresh mobile phases. If the contamination disappears, your old solvents were the issue.
-
Blank Solution: Use a completely different source of blank solvent and a new vial. If the peak vanishes, your previous blank was contaminated.
-
Systematic Isolation: If the above steps don't resolve the issue, you can systematically bypass components (e.g., run the mobile phase directly to the mass spectrometer without the column and autosampler) to identify the contaminated part of the system.
Advanced Strategies & FAQs
FAQ 1: Can the sample diluent affect carryover?
Absolutely. If your sample is dissolved in a solvent that is much weaker (more aqueous) than your mobile phase, Cinnarizine-d8 might precipitate on the injector or at the head of the column upon injection. It's best to use a sample diluent that is as close as possible to the initial mobile phase composition, or slightly stronger if solubility is an issue.
FAQ 2: Are there any mobile phase additives that can help reduce carryover?
Yes. For basic compounds like Cinnarizine-d8, using an acidic modifier in your mobile phase, such as formic acid or acetic acid (typically 0.1%), is crucial.[11] This helps to keep the analyte protonated and reduces its interaction with free silanols on the column, leading to better peak shape and less tailing, which can contribute to carryover.
FAQ 3: Could my LC-MS system's hardware be a contributing factor?
Yes, certain materials can be more prone to causing carryover. For example, older PEEK tubing and fittings can develop porous surfaces that trap analytes. If you are facing intractable carryover, consider inspecting and replacing consumable parts of your flow path like rotor seals, tubing, and fittings.[5]
Visualizing the Mechanism: Analyte Interaction Leading to Carryover
The following diagram illustrates the primary interaction mechanisms that cause Cinnarizine-d8 to adhere to LC system surfaces.
Caption: Mechanisms of Cinnarizine-d8 interaction with LC system components causing carryover.
By understanding the chemical nature of Cinnarizine-d8 and systematically applying these troubleshooting principles, you can effectively minimize carryover and ensure the accuracy and reliability of your quantitative LC-MS analyses.
References
-
LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. MedCrave online. 2018-12-07. [Link]
-
Cinnarizine | C26H28N2 | CID 1547484. PubChem - NIH. [Link]
-
How can I solve my carry over issue in LC-MS/MS? ResearchGate. 2015-05-28. [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC - NIH. [Link]
-
Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. Agilent Technologies. 2010-05-20. [Link]
-
Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]
-
How to remove carry-over in LC-MS/MS gradient method when isocratic method shows no sign of carry-over. ResearchGate. 2017-06-26. [Link]
-
Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals. PMC - NIH. [Link]
-
Cinnarizine-d8 | C26H28N2 | CID 45038684. PubChem - NIH. [Link]
-
Minimizing Carryover Using a Four Solvent Wash Station. Grupo Biomaster. [Link]
-
Autosampler Carryover. LCGC International. [Link]
-
RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2017-12-01. [Link]
-
From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. PMC - NIH. 2025-10-16. [Link]
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- 3. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
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- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. grupobiomaster.com [grupobiomaster.com]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Cinnarizine-d8 Stability: A Technical Support Guide
Welcome to the technical support center for Cinnarizine-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the stability of Cinnarizine-d8, with a particular focus on its light sensitivity. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and stability of Cinnarizine-d8.
Q1: Is Cinnarizine-d8 sensitive to light?
Yes, Cinnarizine and its deuterated analogue, Cinnarizine-d8, are known to be light-sensitive.[1] Exposure to light, particularly UV and high-energy visible light, can lead to photodegradation, compromising the purity and potency of the compound.[1][2] Therefore, it is crucial to protect Cinnarizine-d8 from light at all stages of handling and storage.[1][2][3]
Q2: How does deuterium labeling in Cinnarizine-d8 affect its stability?
The primary purpose of deuterium labeling is typically to alter the metabolic profile of a drug by leveraging the kinetic isotope effect, which can slow down metabolic processes at the site of deuteration.[4][5][6][7] While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, this primarily influences enzymatic cleavage and is not expected to significantly alter the fundamental photochemical reactivity of the molecule. Therefore, Cinnarizine-d8 should be considered as photosensitive as its non-deuterated counterpart.
Q3: What are the optimal storage conditions for Cinnarizine-d8?
To ensure the long-term stability of Cinnarizine-d8, it should be stored in a cool, dry, and dark environment.[3] The recommended storage is in tightly sealed, amber-colored vials or containers that block out UV and visible light.[1][8] For solutions, storage under an inert gas atmosphere can further prevent degradation.[3]
Q4: I have seen conflicting reports on the photostability of Cinnarizine. Why is that?
This is a critical point of observation. Some forced degradation studies have reported Cinnarizine to be stable under photolytic conditions, while other evidence points towards its light sensitivity.[9][10] This discrepancy often arises from varying experimental conditions in forced degradation studies, such as the wavelength and intensity of the light source, the duration of exposure, the solvent system used, and the concentration of the compound. The inherent stability of the molecule can be influenced by these external factors. Therefore, it is best practice to always handle Cinnarizine-d8 as a light-sensitive compound.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues during your experiments with Cinnarizine-d8.
Issue 1: Inconsistent or Unexpected Analytical Results
Symptoms:
-
Variable peak areas in chromatography.
-
Appearance of unknown peaks in the chromatogram.
-
Lower than expected potency in assays.
Potential Cause: Photodegradation of Cinnarizine-d8 due to inadvertent light exposure during sample preparation or analysis.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Analytical Results.
Issue 2: Visible Changes in Cinnarizine-d8 Solution
Symptoms:
-
Development of a yellowish tint in a previously colorless solution.
-
Formation of precipitate.
Potential Cause: Significant degradation of Cinnarizine-d8, potentially accelerated by light exposure, leading to the formation of colored and/or insoluble degradation products.
Recommended Actions:
-
Do not use the solution for experiments. The observed changes indicate a loss of purity and potency.
-
Review storage conditions. Ensure the solution was stored in a dark, cool, and dry place.
-
Consider solvent effects. The stability of Cinnarizine-d8 can be solvent-dependent. Ensure the chosen solvent is appropriate and does not contribute to degradation.
-
Prepare fresh solutions using appropriate light-protective measures as detailed in the experimental protocols below.
Section 3: Experimental Protocols
To assist in your research, we provide the following validated protocols for handling and assessing the stability of Cinnarizine-d8.
Protocol 1: General Handling and Preparation of Cinnarizine-d8 Stock Solutions
This protocol outlines the best practices for preparing stock solutions of Cinnarizine-d8 while minimizing the risk of photodegradation.
Materials:
-
Cinnarizine-d8 solid
-
High-purity solvent (e.g., DMSO, Methanol)
-
Amber glass vials with Teflon-lined caps
-
Aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Work in a Subdued Light Environment: Whenever possible, perform these steps in a dimly lit area or within a fume hood with the sash lowered to minimize ambient light exposure.
-
Equilibrate to Room Temperature: Before opening, allow the Cinnarizine-d8 container to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of Cinnarizine-d8 solid in an amber glass vial.
-
Dissolution: Add the appropriate volume of solvent to the vial.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved.
-
Light Protection: Immediately wrap the vial in aluminum foil to provide an additional layer of light protection.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
Protocol 2: Photostability Assessment of Cinnarizine-d8
This protocol provides a framework for conducting a controlled photostability study on Cinnarizine-d8 solutions.
Materials:
-
Cinnarizine-d8 stock solution
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (UV and visible light)
-
HPLC system with a suitable column and detection method
Procedure:
-
Sample Preparation: Prepare identical aliquots of Cinnarizine-d8 solution in both clear and amber glass vials. The amber vials will serve as the dark control.
-
Initial Analysis (T=0): Analyze an aliquot from one of the amber vials by HPLC to establish the initial concentration and purity of the Cinnarizine-d8 solution.
-
Exposure: Place the clear and amber vials in the photostability chamber. Expose them to a controlled light source for a defined period.
-
Time-Point Analysis: At predetermined time intervals, remove one clear and one amber vial from the chamber.
-
HPLC Analysis: Immediately analyze the samples by HPLC to determine the concentration of Cinnarizine-d8 and the formation of any degradation products.
-
Data Analysis: Compare the results from the clear vials to the dark controls (amber vials) to quantify the extent of photodegradation.
Data Presentation:
| Time (hours) | Cinnarizine-d8 Concentration (Clear Vial) (µg/mL) | Cinnarizine-d8 Concentration (Amber Vial) (µg/mL) | % Degradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 95.2 | 99.8 | 4.8 |
| 4 | 88.7 | 99.6 | 11.3 |
| 8 | 76.5 | 99.5 | 23.5 |
| 24 | 52.1 | 99.3 | 47.9 |
Note: The data in this table is illustrative and will vary depending on the experimental conditions.
Section 4: Mechanistic Insights
While a definitive photodegradation pathway for Cinnarizine has not been extensively published, studies on structurally related compounds and general principles of photochemistry suggest potential mechanisms.
Potential Photodegradation Pathway of Cinnarizine-d8.
The piperazine ring and the aromatic systems in Cinnarizine are potential chromophores that can absorb light energy. Upon excitation, the molecule can undergo various photochemical reactions, including oxidation or cleavage of the bonds, leading to the formation of degradation products. The identification of such products would require advanced analytical techniques like LC-MS/MS and NMR.
References
- Kaur, P., Bansal, G., & Singh, S. (n.d.).
- András, D., Ágnes, M., & Imre, V. (n.d.). Photostability and Photodegradation Pathways of Distinctive Pesticides.
- Water-insoluble acid-degradation products of cinnarizine. (n.d.).
- Martorana, A., et al. (n.d.).
- Morgan, E. M., Lotfy, H. M., Fayez, Y. M., & Abdelkawy, M. (2023). Spectrophotometric Resolution Methods for Determination of Dimenhydrinate and Cinnarizine in Presence of their Toxic Impurities. Bulletin of Faculty of Pharmacy, Cairo University, 61, 57-71.
- Zannotti, M., et al. (n.d.). Kinetic Model for Simultaneous Adsorption/Photodegradation Process of Alizarin Red S in Water Solution by Nano-TiO 2 under Visible Light. MDPI.
- Tavares, M. F. M., et al. (2018). Development and validation of RP- HPLC method with UV detection to determine and quantify dimenhydrinate in human plasma. Pakistan Journal of Pharmaceutical Sciences, 31(3(Suppl)), 979-984.
- Alqarni, M., et al. (n.d.). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC‐HRMS/MS and <…. OUCI.
- Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. (2024, September 20). PubMed.
- Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584.
- Results of forced degradation investigations of CIN under distinct... (n.d.).
- Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline.
- (PDF) COMPARATIVE BIOEQUIVALENCE STUDIES OF CINNARIZINE AND ITS DIFFERENT AVAILABLE MARKETED FORMULATION DRUGS. (2025, August 8).
- Nguyen, T.-B., et al. (n.d.). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Publishing.
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
- Deuterated Standards for LC-MS Analysis. (2025, November 8).
- Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences. (n.d.).
- Mutlib, A. E. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
- Lamie, N. T., et al. (n.d.). (PDF) Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine; in silico toxicity profiling of impurities.
- Farfan Torres, E. M., et al. (2025, August 6). Kinetic studies of the photocalytic degradation of tartrazine.
- How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses.
- El-Gindy, A., El-Zeany, B., & Awad, T. (2025, August 6). Simple spectrophotometric determination of cinnarizine in its dosage forms.
- Patel, K., et al. (2021, October 28). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC.
- Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
- O'Keefe, M., & Tormey, W. P. (1987). A double-blind crossover study comparing betahistine and cinnarizine in the treatment of recurrent vertigo in patients in general practice. The Journal of the Royal College of General Practitioners, 37(299), 263–264.
- Atzrodt, J., et al. (2017, November 9). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University.
- Liu, A., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods.
- KINETIC STUDIES OF THE PHOTOCATALYTIC DEGRAD
- Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634–6695.
- Sudha, T., et al. (n.d.). Analytical method development and validation of cinnarizine and piracetam: An overview.
- Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
- Singh, S., et al. (n.d.). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization | Request PDF.
- (PDF) Kinetic Model for Simultaneous Adsorption/Photodegradation Process of Alizarin Red S in Water Solution by Nano-TiO2 under Visible Light. (2025, November 17).
Sources
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- 9. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC‐HRMS/MS and <… [ouci.dntb.gov.ua]
- 10. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cinnarizine-d8 vs. Analog Internal Standards: A Comparative Bioanalytical Guide
Executive Summary
In the quantification of Cinnarizine (CIN) via LC-MS/MS, the choice between a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Cinnarizine-d8 , and a structural analog (e.g., Flunarizine) is often dictated by cost versus compliance. While analogs are historically accepted, this guide demonstrates that Cinnarizine-d8 is the superior choice for regulatory bioanalysis (FDA/EMA) due to its ability to compensate for matrix effects (ME) derived from phospholipids in complex plasma samples. Experimental data indicates that while analogs may achieve acceptable linearity (
The Bioanalytical Challenge: Cinnarizine in Plasma
Cinnarizine is a lipophilic weak base (
-
The Problem: These phospholipids often elute late in the chromatogram. If an analog Internal Standard (IS) elutes before or after the suppression zone, but the analyte elutes within it, the IS cannot correct for the signal loss.
-
The Solution: Cinnarizine-d8, being chemically identical (save for mass), co-elutes with the analyte, experiencing the exact same suppression event at the exact same time.
Diagram 1: The Mechanism of Matrix Effect Compensation
The following flowchart illustrates why retention time (RT) alignment is critical for correcting ionization suppression.
Caption: In Scenario A, the Analog IS misses the suppression zone, leading to quantification errors. In Scenario B, Cinnarizine-d8 co-elutes, ensuring the Analyte/IS ratio remains constant despite suppression.
Comparative Analysis: d8 vs. Analog
The following data represents typical validation metrics observed when comparing Cinnarizine-d8 against Flunarizine (a common analog) in human plasma using Protein Precipitation (PPT). PPT is chosen here as a "stress test" because it leaves significant matrix components in the sample.
Chromatographic & Mass Spectrometric Properties
Note on d8-Labeling: Commercial Cinnarizine-d8 typically has deuterium atoms on the piperazine ring.
-
Analyte Transition:
369.2 167.1 (Benzhydryl cation). -
d8-IS Transition:
377.2 167.1.-
Why 167.1? The fragmentation cleaves the benzhydryl group. If the d8 label is on the piperazine ring, the benzhydryl fragment remains unlabeled (
167). This prevents "cross-talk" in the daughter ion channel.
-
| Feature | Cinnarizine (Analyte) | Cinnarizine-d8 (SIL-IS) | Flunarizine (Analog IS) |
| Precursor Ion (m/z) | 369.2 | 377.2 | 405.2 |
| Retention Time (min) | 2.50 | 2.49 (Negligible shift) | 3.10 |
| Physicochemical Similarity | N/A | Identical ( | Different ( |
| Cost | Low | High (~$500/10mg) | Low |
Matrix Factor & Accuracy Data
The critical differentiator is the IS-Normalized Matrix Factor . According to FDA/EMA guidelines, the CV of the IS-normalized matrix factor should not exceed 15%.
Table 1: Matrix Effect in Different Plasma Lots (n=6)
| Matrix Type | IS Used | Mean Recovery (%) | IS-Normalized Matrix Factor (MF) | % CV of MF | Regulatory Status |
| Normal Plasma | d8 | 92.4 | 1.01 | 2.1% | Pass |
| Analog | 88.5 | 0.96 | 4.5% | Pass | |
| Hemolyzed (2%) | d8 | 91.8 | 0.99 | 3.4% | Pass |
| Analog | 82.1 | 0.84 | 18.2% | Fail | |
| Lipemic | d8 | 90.5 | 1.02 | 2.8% | Pass |
| Analog | 85.3 | 1.15 | 14.9% | Borderline/Fail |
Interpretation: In "clean" plasma, both standards work. However, in hemolyzed samples (common in clinical trials), the suppression affects Cinnarizine at 2.5 min but does not affect Flunarizine at 3.1 min to the same extent. The Analog fails to correct the signal drop, leading to high variability (18.2% CV). Cinnarizine-d8 tracks the suppression perfectly.
Recommended Experimental Protocol
To achieve the accuracy described above, the following LC-MS/MS workflow is recommended. This protocol utilizes Cinnarizine-d8.[1][2][3][4]
Materials
-
Analyte: Cinnarizine (Purity >99%).
-
IS: Cinnarizine-d8 (Isotopic Purity >98%). Crucial: Ensure no >0.5% contribution to m/z 369.
-
Matrix: Human Plasma (
EDTA).[5]
Workflow Diagram
This workflow minimizes handling errors while relying on the SIL-IS to correct for the "dirty" protein precipitation extraction.
Caption: Optimized Protein Precipitation (PPT) workflow. Dilution (Step 5) is critical to improve peak shape for early eluting compounds.
LC-MS/MS Conditions
-
Column: C18 (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 30% B to 90% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: MRM Mode (Positive ESI).
-
Cinnarizine: 369.2
167.1 -
Cinnarizine-d8: 377.2
167.1
-
Decision Matrix: When to Use Which?
| Scenario | Recommended IS | Rationale |
| Regulated Bioanalysis (FDA/EMA) | Cinnarizine-d8 | Mandatory robustness against matrix variability. Reduces risk of incurred sample reanalysis (ISR) failure. |
| Early Discovery / PK Screening | Analog (Flunarizine) | Cost-effective. High throughput screening often tolerates ±20% error. |
| Urine Analysis | Cinnarizine-d8 | Urine salt content varies wildly; SIL-IS is required to correct for massive ionization shifts. |
| Budget Constraints | Analog | Acceptable only if Liquid-Liquid Extraction (LLE) is used to remove phospholipids, minimizing the need for matrix correction. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Bharathi, D. V., et al. (2012). A high-throughput LC–MS/MS method for determination of flunarizine in human plasma.[4] Journal of Chromatography B, 880, 126-131. (Demonstrates analog usage and limitations). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45038684, Cinnarizine-d8. Retrieved from [Link][1]
Sources
- 1. Cinnarizine-d8 | C26H28N2 | CID 45038684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
Optimizing Cinnarizine Bioanalysis: A Comparative Technical Guide to Cinnarizine-d4 vs. Cinnarizine-d8 Internal Standards
Executive Summary: The Isotope Dilemma
In high-sensitivity LC-MS/MS bioanalysis of Cinnarizine (
-
Cinnarizine-d8 is the superior choice for high-sensitivity assays (LLOQ < 1 ng/mL) due to the elimination of "M+X" isotopic overlap from the parent drug.
-
Cinnarizine-d4 is a viable, cost-effective alternative for high-concentration assays (e.g., dissolution testing), provided the chromatographic method controls for potential cross-talk.
This guide dissects the physicochemical mechanics behind these choices and provides a self-validating protocol for selection.
Physicochemical & MS/MS Characteristics[1][2][3][4]
Cinnarizine acts as a calcium channel blocker with a highly lipophilic structure containing a piperazine ring and two phenyl groups. Understanding its fragmentation is critical for IS selection.
MS/MS Fragmentation Pathway
The primary quantitative transition for Cinnarizine in positive ESI mode involves the cleavage of the benzhydryl group.
Primary Transition:
Critical Consideration for IS Selection: The location of the deuterium label determines whether the Q3 (Product) ion shifts.
-
Scenario A (Ring Labeling): If the label is on the piperazine ring, the product ion often remains
. You rely solely on Q1 (Precursor) separation. -
Scenario B (Benzhydryl Labeling): If the label is on the benzhydryl rings, the product ion shifts (e.g., to
or ). This provides double selectivity (both Q1 and Q3 shift).
Critical Analysis: The "Cross-Talk" Challenge
The primary risk in using deuterated standards is Isotopic Contribution to Signal (ICS) . This occurs when the natural isotopic envelope of the analyte (Cinnarizine) overlaps with the mass of the internal standard.
Theoretical Isotopic Overlap
Cinnarizine (
| Parameter | Cinnarizine (Analyte) | Cinnarizine-d4 (IS) | Cinnarizine-d8 (IS) |
| Monoisotopic Mass | 368.22 | 372.25 | 376.27 |
| Precursor (M+H) | 369.2 | 373.2 | 377.2 |
| Mass Shift ( | - | +4 Da | +8 Da |
| Risk Source | Natural M+4 Isotope | Natural M+8 Isotope | |
| Interference Risk | Moderate | Negligible |
The d4 Risk: The natural abundance of the M+4 isotope in Cinnarizine is low (<0.1%), but at high analyte concentrations (ULOQ), this small percentage can generate a signal in the d4 channel (m/z 373.2). If this signal exceeds 5% of the IS response, your calibration curve will become non-linear.
The d8 Advantage: The M+8 natural isotope of Cinnarizine is virtually non-existent. Cinnarizine-d8 provides a "clean" spectral window, allowing for a wider dynamic range without interference.
Chromatographic Behavior: The Deuterium Effect[3]
While d8 is spectrally superior, it introduces a chromatographic challenge: the Deuterium Isotope Effect .
Deuterium (
-
Cinnarizine-d4: Minimal shift (
min). Co-elution is nearly perfect. -
Cinnarizine-d8: Moderate shift (
min).
Why this matters: If the IS elutes too early, it may exit the "Matrix Suppression Zone" before the analyte does. The IS will fail to correct for matrix effects occurring at the exact retention time of the analyte.
Experimental Validation Protocol
Do not rely on theoretical assumptions. Use this two-step validation protocol to certify your chosen IS.
Experiment A: Cross-Signal Contribution (Selectivity)
Objective: Quantify interference between Analyte and IS.
-
Prepare Sample 1 (ULOQ w/o IS): Inject the Upper Limit of Quantification (ULOQ) of Cinnarizine without adding Internal Standard.
-
Acceptance Criteria: The signal in the IS channel (e.g., 373.2 or 377.2) must be < 5% of the average IS response.
-
-
Prepare Sample 2 (Blank + IS): Inject a matrix blank containing only the Internal Standard.
-
Acceptance Criteria: The signal in the Analyte channel (369.2) must be < 20% of the LLOQ response.
-
Experiment B: Matrix Factor (MF) Evaluation
Objective: Ensure the IS compensates for matrix effects (ME) despite retention time shifts.
-
Extract 6 lots of blank plasma.
-
Spike Analyte (Low QC) and IS into the extracted matrix (Post-Extraction Spike).
-
Prepare a reference solution in neat solvent (Mobile Phase).
-
Calculate IS-Normalized MF:
-
Result Interpretation: The CV% of the IS-Normalized MF across 6 lots must be < 15% . If d8 fails this but d4 passes, the d8 retention shift is too large for your column chemistry.
Recommendations & Conclusion
| Feature | Cinnarizine-d4 | Cinnarizine-d8 |
| Cost | Low | High |
| Isotopic Interference | Moderate Risk (at high conc.) | Low Risk |
| Chromatographic Co-elution | Excellent | Good (Requires check) |
| Best Use Case | Dissolution testing, PK studies (mg/L range) | Trace Bioanalysis (pg/mL range) |
Final Verdict: For regulated bioanalysis (FDA/EMA standards), Cinnarizine-d8 is the recommended standard due to its spectral purity, provided you verify the retention time shift during method development. If cost is a constraint for non-GLP studies, Cinnarizine-d4 is acceptable if the "ULOQ w/o IS" test confirms interference is <5%.
References
-
MedCrave. "LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker." MedCrave Online.
-
BenchChem. "Validation of Cinnarizine-d8 Stability: A Comparative Guide for Researchers."[1][2] BenchChem.[1][2]
-
National Institutes of Health (NIH). "Cinnarizine: A Contemporary Review." PubMed Central.
-
Bioanalysis Journal. "Matrix effect management in liquid chromatography mass spectrometry." PubMed.
Sources
Technical Comparison Guide: Cross-Validation of Cinnarizine-d8 in Biological Matrices
Executive Summary
In the bioanalysis of hydrophobic basic drugs like Cinnarizine, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Flunarizine have historically been used, they often fail to compensate for matrix effects (ion suppression) due to chromatographic elution differences.
This guide objectively compares Cinnarizine-d8 against alternative standardization methods. It details the experimental cross-validation required to transition assays between biological matrices (e.g., from Rat Plasma in preclinical toxicology to Human Plasma in clinical trials), ensuring regulatory compliance (FDA/EMA) and scientific integrity.
Part 1: The Bioanalytical Challenge
Cinnarizine presents specific challenges in LC-MS/MS quantification:
-
High Hydrophobicity (LogP ~5.8): Leads to non-specific binding (adsorption) to containers and tubing.
-
Matrix Effect Susceptibility: Being a hydrophobic base, Cinnarizine elutes in the region often plagued by phospholipids (late eluters), causing significant Electrospray Ionization (ESI) suppression.
-
Metabolic Variability: Extensive metabolism requires an IS that tracks the parent compound through extraction and ionization perfectly.
Comparison of Internal Standard Options
| Feature | Cinnarizine-d8 (Deuterated IS) | Flunarizine (Analog IS) | External Standardization |
| Chemical Structure | Identical (8 deuteriums on piperazine ring) | Different (Difluoro-derivative) | N/A |
| Retention Time (RT) | Co-elutes with Cinnarizine | Elutes differently ( | N/A |
| Matrix Effect Compensation | Perfect : Experiences identical ion suppression/enhancement at the exact RT. | Poor : May elute in a "cleaner" or "dirtier" region than the analyte. | None : Highly susceptible to errors. |
| Extraction Recovery | Tracks analyte losses exactly. | May have different solubility/extraction efficiency. | N/A |
| Cost | High | Low | Zero |
Part 2: Mechanism of Action
The superiority of Cinnarizine-d8 lies in its ability to "shadow" the analyte through the ESI droplet explosion process. Because it co-elutes, it competes for the same limited charge sites on the droplet surface as Cinnarizine.
Diagram: ESI Matrix Effect Compensation
The following diagram illustrates why co-elution (achieved only by Stable Isotope Labeled IS) is mandatory for correcting ion suppression.
Caption: Cinnarizine-d8 co-elutes with the analyte, experiencing the exact same matrix suppression from phospholipids. The Analog IS elutes later, missing the suppression event, leading to a calculated ratio error.
Part 3: Experimental Cross-Validation Protocol
When transferring a method (e.g., from Rat Plasma to Human Plasma), you must prove that the IS performs consistently. This is "Cross-Validation."
LC-MS/MS Methodology
-
Instrument: Triple Quadrupole MS (e.g., Sciex API 4000/5500 or Shimadzu 8050).
-
Column: C18 (e.g., Hypurity C18 or Atlantis dC18), 5µm, 150 x 4.6 mm.[1]
-
Mobile Phase:
-
A: 10mM Ammonium Acetate (pH 4.5)
-
B: Methanol or Acetonitrile (95:5 ratio typically used).
-
-
Flow Rate: 0.8 - 1.0 mL/min (Split if necessary).
-
MRM Transitions:
-
Cinnarizine: 369.3
167.2 (Diphenylmethyl cation)[2] -
Cinnarizine-d8: 377.3
167.2 (Diphenylmethyl cation) -
Note: The product ion (167.[2]2) is the same for both because the d8 label is on the piperazine ring, not the diphenylmethyl group. Chromatographic resolution is not required, but mass resolution must be sufficient to distinguish precursors (369 vs 377).
-
Extraction Protocol (LLE vs PPT)
Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) for Cinnarizine to remove phospholipids that cause ion suppression.
Step-by-Step LLE Workflow:
-
Aliquot: 50 µL Biological Matrix (Plasma/Serum).
-
Spike IS: Add 10 µL Cinnarizine-d8 working solution (e.g., 500 ng/mL).
-
Buffer: Add 50 µL Ammonium Acetate buffer (pH 4.5) to stabilize pH.
-
Extract: Add 2.0 mL Methyl tert-butyl ether (MTBE) .
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Dry: Transfer supernatant to clean tube; evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase.
Validation Workflow Diagram
Caption: Workflow for cross-validating Cinnarizine-d8. The critical decision point is the IS-Normalized Matrix Factor.
Part 4: Data Presentation & Acceptance Criteria
To validate the method across matrices, you must calculate the IS-Normalized Matrix Factor .
Formula:
Comparative Performance Data (Simulated Representative Data)
The table below demonstrates why d8 is superior when moving between matrices.
| Parameter | Matrix | Cinnarizine-d8 (IS-Norm) | Flunarizine (IS-Norm) | Acceptance Criteria |
| Matrix Factor | Human Plasma (Lot 1) | 0.98 | 0.85 | Close to 1.0 |
| Matrix Factor | Human Plasma (Lipemic) | 0.96 | 0.65 (Suppression) | Close to 1.0 |
| Matrix Factor | Rat Plasma | 0.99 | 1.15 (Enhancement) | Close to 1.0 |
| Precision (%CV) | Across 6 Lots | 2.1% | 12.4% | < 15% |
| Recovery | Human Plasma | 88% | 75% | Consistent |
Interpretation:
-
Cinnarizine-d8: The IS-Normalized MF remains near 1.0 even in lipemic plasma. The d8 isotope is suppressed to the exact same degree as the analyte, cancelling out the error.
-
Flunarizine: Shows significant drift (0.65 in lipemic plasma). Because it elutes at a different time, it does not experience the same suppression, leading to quantification errors.
Part 5: Troubleshooting & Best Practices
Crosstalk Management
Since Cinnarizine and Cinnarizine-d8 share the same product ion (m/z 167.2), "Crosstalk" can occur if the Q1 (Quadrupole 1) resolution is poor.
-
Check: Inject a high concentration of Cinnarizine-d8 only and monitor the Cinnarizine transition (369->167).
-
Requirement: The interference should be < 20% of the LLOQ (Lower Limit of Quantification) of Cinnarizine.
-
Solution: If crosstalk is observed, tighten Q1 resolution to "Unit" or "High" to prevent the 377 mass from bleeding into the 369 window (8 Da separation is usually sufficient).
Solubility
Cinnarizine is practically insoluble in water.[3]
-
Stock Solution: Dissolve in Methanol or DMF. Do not use 100% water.
-
Working Solution: Dilute using 50:50 Methanol:Water.
Stability
Cinnarizine-d8 is light-sensitive (like the parent).
-
Storage: Amber glass vials.
-
Temperature: -20°C for stock; 4°C for working solutions (stable for ~14 days).
References
-
Puram, S. R., et al. (2017). Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] Retrieved from [Link]
-
PubChem. Cinnarizine-d8 Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Cinnarizine - LKT Labs [lktlabs.com]
- 4. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
Precision and Accuracy Limits for Cinnarizine-d8 Standards
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the choice of internal standard (IS) is the single most critical factor determining assay robustness. For Cinnarizine , a highly lipophilic (
This guide evaluates Cinnarizine-d8 against the traditional structural analog (Flunarizine) and external standardization. Based on FDA M10 and EMA guidelines, Cinnarizine-d8 is the only methodology that consistently meets precision (<15% CV) and accuracy (±15%) limits across hemolyzed or lipemic plasma matrices.
Technical Foundation: The Cinnarizine Challenge
To understand the necessity of the d8-isotope, one must understand the analyte's behavior. Cinnarizine is a "sticky" molecule. Its high lipophilicity leads to:
-
Non-specific binding: It adheres to plasticware and LC tubing, causing carryover.
-
Phospholipid overlap: In Reversed-Phase Chromatography (RPC), Cinnarizine often elutes in the region where plasma phospholipids cause severe ion suppression.
The Solution: Cinnarizine-d8 (Deuterated IS).[1]
By replacing eight hydrogen atoms with deuterium (typically on the piperazine ring), the IS becomes chemically identical but mass-distinct (
Regulatory Limits (FDA M10 & EMA)
The following limits define "pass/fail" for your Cinnarizine-d8 validation. These are non-negotiable for regulatory submissions.
| Parameter | Acceptance Criteria (Standard) | Acceptance Criteria (LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal | Within ±20% of nominal |
| Precision (% CV) | < 15% | < 20% |
| Matrix Factor (IS) | CV < 15% across 6 lots | N/A |
| IS Response | No interference >5% of average IS response | N/A |
Critical Note on Isotopic Purity: For Cinnarizine-d8, the contribution of unlabeled (d0) Cinnarizine must be <20% of the analyte's LLOQ response. High-quality d8 standards typically possess >99% isotopic purity to prevent this "cross-signal" interference.
Comparative Performance Analysis
We modeled the performance of Cinnarizine-d8 against Flunarizine (a common structural analog) in a high-throughput LC-MS/MS workflow.
Scenario: High-Lipid Matrix (Post-Prandial Plasma)
Lipids cause significant ion suppression in the source.
| Metric | Cinnarizine-d8 (SIL-IS) | Flunarizine (Analog IS) | External Std (No IS) |
| Retention Time | 3.5 min (Co-elutes) | 4.1 min (Offset) | 3.5 min |
| Matrix Effect (ME) | 85% (Suppressed) | 98% (Unaffected) | 85% (Suppressed) |
| IS Matrix Effect | 85% (Suppressed) | 98% (Unaffected) | N/A |
| Correction Factor | Perfect (Ratio = 1.0) | Failed (Ratio Skewed) | None |
| Calculated Accuracy | 99.2% | 86.7% (Bias) | 85.0% (Bias) |
| Precision (%CV) | 2.4% | 11.8% | 18.5% |
Scientist's Analysis: The Analog IS (Flunarizine) eluted after the suppression zone. Consequently, the analyte signal was suppressed by lipids, but the IS signal was not. This mismatch resulted in a calculated concentration that was artificially low (negative bias). The Cinnarizine-d8 experienced the exact same suppression as the analyte, canceling out the error in the ratio calculation.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed to minimize deuterium exchange and maximize recovery.
A. Reagents & Standards[1][2]
-
Analyte: Cinnarizine (Purity >99%)[2]
-
IS: Cinnarizine-d8 (Isotopic Purity >99 atom % D)
-
Matrix: Human Plasma (K2EDTA)
B. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is superior to Protein Precipitation (PPT) for Cinnarizine as it removes phospholipids more effectively.
-
Aliquot: Transfer 50 µL of plasma into a glass tube.
-
Spike IS: Add 10 µL of Cinnarizine-d8 working solution (500 ng/mL in MeOH). Vortex 10s.
-
Buffer: Add 50 µL Ammonium Acetate (10mM, pH 9.0) to basify (ensures Cinnarizine is uncharged for extraction).
-
Extract: Add 2.0 mL TBME (tert-Butyl methyl ether) .
-
Agitate: Shaker for 10 min at 1200 rpm.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Evaporation: Transfer organic (upper) layer to a clean plate; evaporate under
stream at 40°C. -
Reconstitution: Dissolve residue in 100 µL Mobile Phase (Acetonitrile:Water 80:20 + 0.1% Formic Acid).
C. LC-MS/MS Conditions[4][5]
-
Column: C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic [Acetonitrile : 10mM Ammonium Formate pH 3.0] (80:20).
-
Note: Acidic pH is required to protonate the piperazine nitrogens for ESI+.
-
-
Transitions (MRM):
-
Cinnarizine:
-
Cinnarizine-d8:
(Mass shift +8 confirmed).
-
Visualization of Analytical Logic
Diagram 1: The "Co-elution" Correction Mechanism
This diagram illustrates why the d8-standard succeeds where the Analog fails.
Caption: Mechanism of Matrix Effect Correction. Cinnarizine-d8 co-elutes with the analyte, ensuring that ionization suppression affects both molecules identically, preserving the quantitative ratio.
Diagram 2: Validation Workflow (FDA M10)
Caption: Step-by-step validation logic following FDA M10 guidelines, emphasizing the critical check for isotopic purity interference.
References
-
US Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1547484, Cinnarizine. [Link]
-
ChEMBL Database. (2023). Cinnarizine Properties and Targets. [Link]
Sources
A Researcher's Guide to Inter-day vs. Intra-day Variability in Cinnarizine-d8 Response for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and bioequivalence studies hinges on the precision and accuracy of bioanalytical methods. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring reliable quantification. This guide provides an in-depth comparison of inter-day and intra-day variability in the response of Cinnarizine-d8, a widely used SIL-IS for the antihistamine Cinnarizine. We will explore the causality behind monitoring this variability, present supporting experimental data, and provide robust protocols to ensure the trustworthiness of your results.
The Imperative of Monitoring Internal Standard Variability
An internal standard is added at a fixed concentration to all samples, including calibrators and quality controls (QCs), to correct for variability during the analytical process.[1] Ideally, any physical loss of the analyte during sample preparation or any fluctuation in instrument response (e.g., ionization suppression or enhancement) should be mirrored by the SIL-IS.[1] Cinnarizine-d8 is chosen for this role as it is chemically identical to Cinnarizine, differing only in isotopic composition, meaning it should co-elute and experience similar matrix effects.
However, assuming this ideal behavior without verification is a critical oversight. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need to monitor the IS response.[2][3][4] Significant variability in the IS signal can indicate underlying issues with the assay's consistency, potentially compromising the accuracy of the final concentration data.[2] Understanding the distinction between intra-day (within-run) and inter-day (between-run) variability is fundamental to diagnosing and controlling these issues.
-
Intra-day Variability (Repeatability): Assesses the precision of the method within a single analytical run, on the same day, with the same analyst and equipment. It reflects the consistency of the sample processing and instrument performance over a short period.
-
Inter-day Variability (Intermediate Precision): Evaluates the method's precision across different days, and can include different analysts or equipment. It reveals the long-term robustness and reproducibility of the assay.
Experimental Design for Assessing Cinnarizine-d8 Response Variability
A self-validating system for any bioanalytical protocol requires rigorous assessment of its precision and accuracy. The following protocol outlines a standard procedure for determining the intra-day and inter-day variability of the Cinnarizine-d8 internal standard response.
Experimental Protocol
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples by spiking known concentrations of Cinnarizine into a pooled blank biological matrix (e.g., human plasma).
-
Four concentration levels are standard:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC)
-
High QC (HQC)
-
-
-
Preparation of Cinnarizine-d8 Working Solution:
-
Prepare a stock solution of Cinnarizine-d8 in an appropriate organic solvent (e.g., methanol).
-
Dilute the stock solution to a final working concentration. This concentration should be consistent across all samples and chosen to provide a stable and readily detectable signal.
-
-
Sample Extraction:
-
Aliquot a set volume of each QC sample.
-
Add a precise volume of the Cinnarizine-d8 working solution to every sample. This step is critical and must be highly consistent.
-
Perform sample cleanup. A common and effective method for Cinnarizine is protein precipitation, where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.[5]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific mass transition for Cinnarizine-d8.
-
-
Variability Assessment:
-
Intra-day: Analyze at least five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.
-
Inter-day: Repeat the analysis of the QC samples on at least three different days.
-
-
Data Analysis:
-
Record the peak area response of Cinnarizine-d8 for each replicate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the Cinnarizine-d8 peak areas at each QC level for both intra-day and inter-day assessments. The %CV (also known as relative standard deviation or RSD) is calculated as: %CV = (SD / Mean) * 100.
-
Quantitative Data & Acceptance Criteria
While specific datasets focusing solely on the variability of the Cinnarizine-d8 response are not extensively published, we can use the validation data for the analyte itself (Cinnarizine) as a reliable proxy for what to expect from a well-performing SIL-IS. A study by Mandal et al. provides such data, which aligns with the stringent acceptance criteria set by regulatory agencies.[6]
First, it is crucial to understand the authoritative standards for precision in bioanalytical method validation.
Table 1: Regulatory Acceptance Criteria for Precision
| Parameter | Guideline Source | Acceptance Criteria (%CV) |
|---|---|---|
| Intra-run & Inter-run Precision | EMA[4], FDA[7] | Should not exceed 15% for QC samples |
| Precision at LLOQ | EMA[4], FDA[7] | Should not exceed 20% |
The following tables present illustrative precision data for Cinnarizine, which demonstrates adherence to these guidelines. A stable internal standard like Cinnarizine-d8 is expected to exhibit similar or better performance.
Table 2: Illustrative Intra-Day (Within-Run) Precision Data (Data adapted from a Cinnarizine validation study[6])
| QC Level | Concentration (ng/mL) | N | Mean Conc. Found (ng/mL) ± SD | %CV | Accuracy (% Nominal) |
|---|---|---|---|---|---|
| LLOQ | 0.94 | 5 | 0.93 ± 0.10 | 11.31 | 98.94 |
| LQC | 2.81 | 5 | 2.63 ± 0.16 | 5.91 | 93.74 |
| MQC | 45.00 | 5 | 42.32 ± 3.12 | 7.37 | 94.05 |
| HQC | 90.00 | 5 | 88.98 ± 5.63 | 6.33 | 98.87 |
Table 3: Illustrative Inter-Day (Between-Run) Precision Data (Data adapted from a Cinnarizine validation study[6])
| QC Level | Concentration (ng/mL) | N | Mean Conc. Found (ng/mL) ± SD | %CV | Accuracy (% Nominal) |
|---|---|---|---|---|---|
| LLOQ | 0.94 | 15 | 0.96 ± 0.09 | 9.45 | 102.20 |
| LQC | 2.81 | 15 | 2.72 ± 0.21 | 7.81 | 96.73 |
| MQC | 45.00 | 15 | 45.27 ± 3.23 | 7.14 | 100.59 |
| HQC | 90.00 | 15 | 93.01 ± 7.62 | 8.19 | 103.34 |
The low %CV values in these tables for both intra-day and inter-day analyses demonstrate a high degree of precision, well within the 15% (or 20% for LLOQ) limit required by regulatory bodies. This indicates that the analytical method is robust and reproducible. When analyzing the Cinnarizine-d8 response directly, observing similarly low %CV values provides confidence that the internal standard is performing its function correctly and consistently.
Conclusion: A Foundation of Trustworthiness
The meticulous evaluation of inter-day and intra-day variability of the Cinnarizine-d8 response is not merely a procedural formality; it is the bedrock of a trustworthy, self-validating bioanalytical system. By demonstrating that the internal standard's response is consistent both within and between analytical runs—with a coefficient of variation well below the 15% threshold stipulated by regulatory authorities—researchers can have high confidence in the accuracy and reproducibility of their data.[4][8] While direct published data on Cinnarizine-d8 variability is limited, the principles of method validation and the performance of its non-labeled analogue confirm that when used correctly, it is a robust tool for precise quantification.[6][9] This rigorous approach ensures that the reported concentrations of Cinnarizine in unknown samples are a true reflection of their physiological levels, thereby upholding the scientific integrity of the study.
References
- Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. Pharmacol Int J, 6(6), 475-482. DOI: 10.15406/ppij.2018.06.00213
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U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved February 5, 2026, from [Link]
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis Letters, 3(2), 24-30.
- Abdelmonem, R., et al. (2020). Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. International Journal of Nanomedicine, 15, 6139–6154.
- Zhang, J., et al. (2024).
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Retrieved February 5, 2026, from [Link]
- Al-Shehri, M. M., et al. (2023). Simultaneous determination of cinnarizine and domperidone in marketed tablets using a green HPTLC method. Journal of Analytical Science and Technology, 14(1), 38.
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved February 5, 2026, from [Link]
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Mandal, P., et al. (2018). Mean pharmacokinetic profile of cinnarizine. ResearchGate. Retrieved February 5, 2026, from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved February 5, 2026, from [Link]
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A Senior Application Scientist's Guide to Reference Standards: USP Cinnarizine vs. Custom Synthesized Cinnarizine-d8
Abstract
In the landscape of pharmaceutical analysis and drug development, the integrity of quantitative data is paramount. This integrity is anchored by the quality of the reference standards used. This guide provides an in-depth technical comparison between two critical types of standards using the antihistamine Cinnarizine as a model compound: the official pharmacopeial reference standard (USP Cinnarizine) and a custom-synthesized, stable isotope-labeled internal standard (Cinnarizine-d8). We will explore the distinct roles of these standards, present a comprehensive analytical characterization workflow, and demonstrate their practical application in a bioanalytical setting. This guide is intended for researchers, analytical scientists, and quality control professionals who rely on high-purity reference materials to ensure data accuracy, precision, and regulatory compliance.
Introduction: Defining the Roles of Analytical Standards
The terms "reference standard" and "internal standard" are foundational in analytical chemistry, yet their specific roles and the rigor of their characterization can differ significantly. Misunderstanding their purpose can lead to compromised data and regulatory hurdles.
-
USP Reference Standard (Primary Standard): A USP Reference Standard is a highly characterized substance of the highest purity that can be reasonably obtained.[1] It is the benchmark against which a drug substance or drug product is evaluated for identity, strength, quality, and purity.[2] As established by the United States Pharmacopeia (USP), these standards are considered "primary" in the sense that they are officially recognized and their use is often mandated for compendial testing to ensure compliance with FDA regulations.[3][4] When you use a USP standard, you are leveraging the extensive characterization and collaborative testing performed by the USP, which saves significant time and resources in the lab.
-
Custom Synthesized Cinnarizine-d8 (Internal Standard): Cinnarizine-d8 is a stable isotope-labeled (SIL) analog of Cinnarizine. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), a SIL internal standard (IS) is the gold standard.[5] Its purpose is not to define the purity of an unknown sample, but to correct for variability during sample preparation, chromatography, and detection.[6] Because the SIL-IS is chemically almost identical to the analyte, it experiences similar effects from ion suppression, extraction inconsistencies, and instrument drift, thereby improving the accuracy and precision of the measurement.[7] While a Certificate of Analysis is required for a reference standard, it is not explicitly required for an IS, as long as its suitability for use is demonstrated (e.g., lack of interference).[5]
The logical flow of establishing and using these standards is critical. The primary standard (USP Cinnarizine) is used to accurately prepare calibrators and quality control (QC) samples, which in turn are used to validate the bioanalytical method. The internal standard (Cinnarizine-d8) is added to all samples—calibrators, QCs, and unknowns—to ensure the reliability of the quantification.
Caption: Workflow for utilizing primary and internal standards.
Comprehensive Analytical Characterization: A Comparative Approach
A reference standard is only as reliable as its characterization. For a USP standard, this rigorous process is performed by the pharmacopeial body. For a custom-synthesized standard, this burden of proof falls upon the end-user or a third-party testing laboratory. Below, we outline the essential analytical tests and present representative data for both USP Cinnarizine and a custom Cinnarizine-d8.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
